(1,3,4-Thiadiazol-2-yl)methanol
Description
Properties
IUPAC Name |
1,3,4-thiadiazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-1-3-5-4-2-7-3/h2,6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYYXPCQNRSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612326 | |
| Record name | (1,3,4-Thiadiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499771-03-8 | |
| Record name | (1,3,4-Thiadiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-thiadiazol-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1,3,4-Thiadiazol-2-yl)methanol from Thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of (1,3,4-thiadiazol-2-yl)methanol, a valuable building block in medicinal chemistry, starting from the readily available precursor, thiosemicarbazide. The synthesis involves a multi-step process, including the formation of the 1,3,4-thiadiazole ring and subsequent functional group manipulations. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound from thiosemicarbazide is most effectively achieved through a three-step process. A direct one-pot synthesis is not well-documented due to potential side reactions. The chosen strategy focuses on the initial construction of a 1,3,4-thiadiazole ring bearing a functional group that can be readily converted to the desired hydroxymethyl group.
The overall synthetic pathway is outlined below:
Caption: A two-step synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1,3,4-thiadiazole-2-carboxylate
This initial step involves the cyclization of thiosemicarbazide with ethyl chlorooxoacetate (ethyl oxalyl monochloride). This reaction directly installs the desired ester functionality at the 2-position of the 1,3,4-thiadiazole ring.
Reaction:
Thiosemicarbazide + Ethyl Chlorooxoacetate → Ethyl 1,3,4-thiadiazole-2-carboxylate
Detailed Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, a solution of thiosemicarbazide (0.1 mol) in a suitable solvent such as pyridine or a mixture of pyridine and tetrahydrofuran (THF) is prepared.
-
Reagent Addition: The flask is cooled in an ice bath. A solution of ethyl chlorooxoacetate (0.1 mol) in the same solvent is added dropwise from the dropping funnel with continuous stirring.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period, typically 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then poured into ice-cold water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure ethyl 1,3,4-thiadiazole-2-carboxylate.
| Parameter | Value |
| Typical Yield | 60-75% |
| Physical State | Solid |
| Melting Point | Varies with purity |
Step 2: Synthesis of this compound
The second step involves the reduction of the ester group of ethyl 1,3,4-thiadiazole-2-carboxylate to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]
Reaction:
Ethyl 1,3,4-thiadiazole-2-carboxylate + LiAlH₄ → this compound
Detailed Methodology:
-
Reaction Setup: A dry three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. A suspension of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled in an ice bath.
-
Reagent Addition: A solution of ethyl 1,3,4-thiadiazole-2-carboxylate (from Step 1) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The addition rate should be controlled to maintain a gentle reflux.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The filtrate is collected, and the solvent is evaporated under reduced pressure.
-
Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.
| Parameter | Value |
| Typical Yield | 70-85% |
| Physical State | Solid |
| Melting Point | Varies with purity |
| Spectroscopic Data | Consistent with the structure of this compound |
Alternative Synthetic Approaches
While the presented two-step synthesis is a robust method, other pathways can be considered, each with its own advantages and challenges.
Alternative Route 1: From 2-Amino-1,3,4-thiadiazole
An alternative strategy involves the conversion of the readily accessible 2-amino-1,3,4-thiadiazole.
Caption: An alternative synthetic route via a 2-amino-1,3,4-thiadiazole intermediate.
This route involves the diazotization of the amino group followed by a substitution reaction.[2][3] However, the direct conversion of the diazonium salt to the hydroxymethyl group can be challenging and may result in lower yields compared to the ester reduction method.
Alternative Route 2: Direct Cyclization with a Hydroxy-acid Derivative
Theoretically, the direct cyclization of thiosemicarbazide with a protected glycolic acid derivative could provide a more direct route to a precursor of the target molecule. For example, using O-acetylglycolic acid followed by deprotection. However, this route is less documented and may require significant optimization.
Summary of Quantitative Data
| Step | Reactants | Product | Reagents/Conditions | Typical Yield (%) |
| 1 | Thiosemicarbazide, Ethyl Chlorooxoacetate | Ethyl 1,3,4-thiadiazole-2-carboxylate | Pyridine, Reflux | 60-75 |
| 2 | Ethyl 1,3,4-thiadiazole-2-carboxylate | This compound | LiAlH₄, Anhydrous THF | 70-85 |
Conclusion
The synthesis of this compound from thiosemicarbazide is a valuable process for obtaining a key building block for drug discovery and development. The presented two-step method, involving the formation of an intermediate ester followed by its reduction, offers a reliable and efficient pathway with good overall yields. While alternative routes exist, they may present greater synthetic challenges. The detailed protocols and data provided in this guide are intended to support researchers in the successful synthesis of this important heterocyclic compound.
References
- 1. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of (1,3,4-Thiadiazol-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of (1,3,4-Thiadiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,3,4-thiadiazole ring is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] A thorough understanding of the spectroscopic properties of its derivatives is crucial for structural elucidation, purity assessment, and the study of structure-activity relationships.
This document outlines the expected spectroscopic data based on the analysis of related 1,3,4-thiadiazole derivatives and provides standardized experimental protocols for acquiring such data.
Molecular Structure and Spectroscopic Overview
This compound possesses a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with a hydroxymethyl substituent at the 2-position. This structure gives rise to characteristic signals in various spectroscopic analyses. The expected spectroscopic data are summarized below.
Table 1: Summary of Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Expected Value/Observation |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~9.3 ppm (s, 1H, H-5 of thiadiazole) |
| ~5.5-6.0 ppm (t, 1H, -OH) | ||
| ~4.8 ppm (d, 2H, -CH₂-) | ||
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~170 ppm (C-2 of thiadiazole) |
| ~155 ppm (C-5 of thiadiazole) | ||
| ~60 ppm (-CH₂OH) | ||
| FT-IR (KBr Pellet) | Vibrational Frequency (ν) | 3400-3200 cm⁻¹ (O-H stretch, broad) |
| 3100-3000 cm⁻¹ (C-H stretch, aromatic) | ||
| 2950-2850 cm⁻¹ (C-H stretch, aliphatic) | ||
| 1640-1600 cm⁻¹ (C=N stretch) | ||
| 1400-1300 cm⁻¹ (C-N stretch) | ||
| 1100-1000 cm⁻¹ (C-O stretch) | ||
| 700-600 cm⁻¹ (C-S stretch) | ||
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 117.02 |
| UV-Vis (Methanol) | λ_max | ~250-280 nm |
Detailed Spectroscopic Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
2.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the thiadiazole ring proton, the hydroxyl proton, and the methylene protons. The chemical shifts can be influenced by the solvent and concentration.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer at room temperature.
-
Process the spectrum using appropriate software to apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
2.1.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Experimental Protocol:
-
Use the sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
A proton-decoupled sequence should be used to simplify the spectrum to single lines for each carbon.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.[2][3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum in the range of 4000-400 cm⁻¹.[4]
-
Identify the characteristic absorption bands corresponding to the functional groups.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Introduce the solution into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated system of the thiadiazole ring.
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.
-
Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.[6][7][8]
-
Identify the wavelength of maximum absorption (λ_max).
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to build a coherent structural picture.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. sid.ir [sid.ir]
- 5. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repozytorium.biblos.pk.edu.pl [repozytorium.biblos.pk.edu.pl]
- 8. Advanced Spectroscopic Studies of the AIE-Enhanced ESIPT Effect in a Selected 1,3,4-Thiadiazole Derivative in Liposomal Systems with DPPC - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of (1,3,4-Thiadiazol-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3,4-Thiadiazol-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. The 1,3,4-thiadiazole scaffold is a bioisostere for various functional groups and is prevalent in a wide array of pharmacologically active compounds. A thorough understanding of its structural and electronic properties, primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its application in novel molecular design and synthesis. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR characteristics of this compound, alongside standardized experimental protocols and a logical workflow for its spectroscopic analysis.
Predicted NMR Data
The chemical shifts for this compound are predicted based on the analysis of substituted 1,3,4-thiadiazole analogues and fundamental principles of NMR spectroscopy. The electron-withdrawing nature of the 1,3,4-thiadiazole ring and the deshielding effect of the sulfur and nitrogen heteroatoms are key factors influencing the chemical shifts.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ would likely exhibit three distinct signals: a singlet for the proton on the thiadiazole ring, a signal for the methylene protons of the methanol group, and a signal for the hydroxyl proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (Thiadiazole ring) | ~9.0 - 9.5 | Singlet | - |
| -CH₂- (Methanol group) | ~4.8 - 5.2 | Singlet | - |
| -OH (Hydroxyl group) | Variable (solvent dependent) | Broad Singlet | - |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is anticipated to show three signals corresponding to the two carbon atoms of the thiadiazole ring and the carbon of the methanol group. The carbon atoms in the heterocyclic ring are expected to be significantly deshielded.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Thiadiazole ring) | ~165 - 170 |
| C-5 (Thiadiazole ring) | ~150 - 155 |
| -CH₂- (Methanol group) | ~60 - 65 |
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following outlines a general methodology for the ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. DMSO-d₆ is a common choice for polar heterocyclic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 400 MHz or higher for ¹H NMR.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals to determine the relative ratios of the protons and identify the precise chemical shifts of all peaks.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a small molecule like this compound, from sample preparation to final structure elucidation.
Caption: Logical workflow for NMR analysis.
Conclusion
The provided predictive ¹H and ¹³C NMR data, coupled with the detailed experimental protocols and logical workflow, serves as a comprehensive technical guide for the spectroscopic analysis of this compound. This information is critical for researchers and professionals in drug development and materials science, enabling the unambiguous characterization and quality control of this important heterocyclic compound and its derivatives. While the presented NMR data is predictive, it offers a solid foundation for interpreting experimentally acquired spectra.
Crystal structure of (1,3,4-Thiadiazol-2-yl)methanol
An in-depth analysis of the crystallographic data for (1,3,4-Thiadiazol-2-yl)methanol is not publicly available in the common crystallographic databases. Searches for the crystal structure of this specific compound did not yield any published results containing detailed crystallographic parameters such as unit cell dimensions, bond lengths, or atomic coordinates.
While the synthesis of various 1,3,4-thiadiazole derivatives is widely reported due to their diverse biological activities, the specific crystal structure of this compound has not been the subject of a dedicated crystallographic study found in the searched literature. Patents mention the use of related compounds in treating hyper-proliferative diseases, and various studies report on the synthesis and biological evaluation of other 1,3,4-thiadiazole derivatives, but these do not provide the specific data requested.
In the absence of experimental data for this compound, this guide will present a generalized experimental workflow for the synthesis and crystallographic analysis of a related, hypothetical 1,3,4-thiadiazole derivative. This will serve as a methodological template for researchers working with this class of compounds. Additionally, a hypothetical signaling pathway is presented to illustrate the potential mechanism of action for a 1,3,4-thiadiazole derivative in the context of cancer therapy, a common application for this heterocyclic scaffold.
Experimental Protocols
The following sections detail a generalized methodology for the synthesis, crystallization, and structural determination of a 1,3,4-thiadiazole derivative.
Synthesis of a 1,3,4-Thiadiazole Derivative
A common route to synthesize 2-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid derivative.
Materials:
-
Thiosemicarbazide
-
Appropriate carboxylic acid or acid chloride
-
Phosphorus oxychloride (or other suitable dehydrating/cyclizing agent)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Acylation of Thiosemicarbazide: The thiosemicarbazide is dissolved in an anhydrous solvent and cooled in an ice bath. The corresponding acyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography).
-
Work-up: The reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Cyclization: The resulting acylthiosemicarbazide is treated with a dehydrating agent like phosphorus oxychloride and heated under reflux. The reaction progress is monitored by TLC.
-
Purification: After completion, the reaction mixture is cooled and carefully poured into ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques.
Materials:
-
Purified 1,3,4-thiadiazole derivative
-
A suitable solvent or solvent system (e.g., ethanol, methanol, acetone, or mixtures with water)
Procedure (Slow Evaporation Method):
-
A saturated solution of the purified compound is prepared in a suitable solvent at room temperature or with gentle heating.
-
The solution is filtered to remove any insoluble impurities.
-
The clear solution is placed in a loosely covered vial or beaker and left undisturbed in a vibration-free environment.
-
The solvent is allowed to evaporate slowly over several days to weeks, leading to the formation of single crystals.
X-ray Crystallography
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam, and diffraction data are collected at a specific temperature (e.g., 293 K). A series of diffraction images are recorded as the crystal is rotated.
-
Data Reduction: The collected raw data are processed to correct for various experimental factors (e.g., Lorentz and polarization effects) and to obtain a set of structure factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
Since no experimental data exists for this compound, the following table provides a template for the kind of crystallographic data that would be reported.
| Parameter | Value |
| Empirical Formula | C3H4N2OS |
| Formula Weight | 116.14 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 8.50 |
| b (Å) | e.g., 5.70 |
| c (Å) | e.g., 10.20 |
| α (°) | 90 |
| β (°) | e.g., 110.5 |
| γ (°) | 90 |
| Volume (ų) | e.g., 462.5 |
| Z | e.g., 4 |
| Calculated Density (g/cm³) | e.g., 1.66 |
| Absorption Coefficient (mm⁻¹) | e.g., 0.45 |
| F(000) | e.g., 240 |
| Crystal Size (mm³) | e.g., 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | e.g., 2.5 to 28.0 |
| Reflections collected | e.g., 2500 |
| Independent reflections | e.g., 1050 |
| R_int | e.g., 0.035 |
| Final R indices [I>2sigma(I)] | e.g., R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | e.g., R1 = 0.060, wR2 = 0.125 |
| Goodness-of-fit on F² | e.g., 1.05 |
Visualizations
The following diagrams illustrate the generalized experimental workflow and a hypothetical signaling pathway.
Initial Biological Screening of (1,3,4-Thiadiazol-2-yl)methanol Derivatives: A Technical Guide
Introduction
The 1,3,4-thiadiazole ring is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3][4] This technical guide focuses on the initial biological screening of derivatives of (1,3,4-Thiadiazol-2-yl)methanol, summarizing key findings in antimicrobial, antifungal, and anticancer evaluations. While data on the specific parent compound is limited, the extensive research on its derivatives provides a strong indication of the therapeutic potential inherent in this molecular scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of 1,3,4-thiadiazole-based compounds.
Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole have demonstrated significant activity against a range of pathogenic bacteria.[2][5] Screening is typically conducted against both Gram-positive and Gram-negative bacterial strains.
Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Type | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |
| B is-[thiadiazol-2-yl- tetrahydro-2H-pyrazolo[3,4-d][1][5]thiazole]methanes | Bacillus subtilis (Gram-positive) | Significant | [6] |
| B is-[thiadiazol-2-yl- tetrahydro-2H-pyrazolo[3,4-d][1][5]thiazole]methanes | Staphylococcus aureus (Gram-positive) | Significant | [6] |
| B is-[thiadiazol-2-yl- tetrahydro-2H-pyrazolo[3,4-d][1][5]thiazole]methanes | Escherichia coli (Gram-negative) | Moderate | [6] |
| B is-[thiadiazol-2-yl- tetrahydro-2H-pyrazolo[3,4-d][1][5]thiazole]methanes | Proteus vulgaris (Gram-negative) | Moderate | [6] |
| 5-aryl N-phenyl-1, 3, 4- thiadiazole 2-amino derivatives | Bacillus subtilis (Gram-positive) | Not specified | [7] |
| 5-aryl N-phenyl-1, 3, 4- thiadiazole 2-amino derivatives | Staphylococcus aureus (Gram-positive) | Not specified | [7] |
| 5-aryl N-phenyl-1, 3, 4- thiadiazole 2-amino derivatives | Escherichia coli (Gram-negative) | Not specified | [7] |
Experimental Protocol: Agar Diffusion Method
The antibacterial activity of synthesized 1,3,4-thiadiazole derivatives is commonly assessed using the agar diffusion method.[2]
-
Preparation of Media: Nutrient agar medium is prepared and sterilized.
-
Inoculation: The agar plates are inoculated with a standardized suspension of the test bacteria (e.g., 10⁻⁴ cfu).
-
Well Creation: Wells are created in the agar plates using a sterile cork borer.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to the wells.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. A standard antibiotic, such as Ciprofloxacin, is used as a positive control.
Antifungal Activity
Several derivatives of 1,3,4-thiadiazole have shown promising antifungal properties, with some compounds exhibiting potent activity against clinically relevant fungal strains.[3][8]
Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Fungal Strain | MIC₁₀₀ (μg/mL) | Reference |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species | 8 - 96 | [3][8] |
| 5-(p-methoxyphenyl)-[2-(2'-substituted aryl-4'-oxo-1',3'-thiazolidin-3'-yl)]-1,3,4-thiadiazole | Candida albicans ATCC 10231 | 1.562 | [9] |
| 5-(p-methoxyphenyl)-[2-(2'-substituted aryl-4'-oxo-1',3'-thiazolidin-3'-yl)]-1,3,4-thiadiazole | Candida krusei ATCC 6258 | 1.562 | [9] |
Experimental Protocol: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against fungal strains is often determined using the broth microdilution method.
-
Preparation of Inoculum: Fungal cultures are grown and diluted to a standardized concentration.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
The mechanism of antifungal action for some derivatives involves the disruption of cell wall biogenesis.[8]
Anticancer Activity
1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[4][10] The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as protein kinases.[4]
Table 3: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 49.6 | [10][11] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast Cancer) | 53.4 | [10][11] |
| 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one derivative (IVc) | Breast Cancer Panel | 1.47 | [12] |
| Aziridine-indolin-2-one derivative (VIc) | Colon Cancer Panel | 1.40 | [12] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Chronic Myelogenous Leukemia) | Not specified (Inhibited Abl protein kinase with IC₅₀ of 7.4 µM) | [13] |
Experimental Protocol: MTT Assay
The cytotoxic activity of the compounds against cancer cell lines is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Potential Signaling Pathway Inhibition
In silico and experimental studies suggest that 1,3,4-thiadiazole derivatives may exert their anticancer effects by modulating various signaling pathways. A plausible mechanism involves the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for angiogenesis.[14][15] Inhibition of RTKs can block downstream pathways such as the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation and survival.[15]
The initial biological screening of this compound derivatives reveals a versatile scaffold with significant potential for the development of new therapeutic agents. The demonstrated antimicrobial, antifungal, and anticancer activities warrant further investigation and optimization of these compounds. The detailed experimental protocols and elucidated mechanisms of action provide a solid foundation for future research in this promising area of medicinal chemistry.
References
- 1. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. ACG Publications - Synthesis and antimicrobial study of b is-[thiadiazol-2-yl- tetrahydro-2H-pyrazolo[3,4-d][1,3]thiazole]methanes [acgpubs.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole-Linked-1,3,4-Thiadiazol-2-Amine Derivatives: Computational Screening, Synthesis, and Biological Evaluation as Potential VEGFR-2 Inhibitors [ajgreenchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide: Discovery and Synthesis of Novel 1,3,4-Thiadiazole Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 1,3,4-thiadiazole alcohols. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[1][2] The incorporation of a hydroxyl moiety introduces a key functional group that can modulate the physicochemical properties and biological activity of these derivatives, offering potential for the development of new therapeutic agents. This guide details synthetic methodologies, presents quantitative biological data, and explores the mechanistic aspects of these promising compounds.
Synthesis of 1,3,4-Thiadiazole Alcohols
The synthesis of 1,3,4-thiadiazole alcohols can be approached through several key strategies, primarily involving the construction of the thiadiazole ring followed by the introduction or modification of the alcohol functionality. A common and versatile method involves the cyclization of thiosemicarbazide derivatives.
A general synthetic pathway commences with the reaction of a carboxylic acid with thiosemicarbazide to form a thiosemicarbazone, which is then cyclized to the 1,3,4-thiadiazole ring. To introduce the alcohol functionality, a carboxylic acid precursor bearing a protected hydroxyl group can be utilized, followed by deprotection. Alternatively, a more direct approach involves the reduction of a corresponding 1,3,4-thiadiazole carboxylic acid or ester.
One specific example is the synthesis of 2-((5-aryl-1,3,4-thiadiazol-2-yl)methyl)isoindoline-1,3-dione derivatives, where a phthalimide group is attached.[3] While not simple alcohols, the synthetic principles are relevant. The synthesis of these compounds often involves a multi-step process.[3]
General Synthetic Workflow
The logical flow for the synthesis of these compounds typically begins with the preparation of the core 1,3,4-thiadiazole scaffold, followed by functionalization to introduce the alcohol group.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and replication of novel compounds. Below are representative protocols for key synthetic steps.
Protocol 1: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
This protocol describes a general method for the synthesis of the 2-amino-5-aryl-1,3,4-thiadiazole core structure.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of the substituted benzoic acid and phosphorus oxychloride is stirred at room temperature.
-
Thiosemicarbazide is added to the mixture.
-
The reaction mixture is heated and stirred.
-
After cooling, the mixture is carefully poured into ice water and refluxed.
-
The solution is then basified to a pH of 8 using a sodium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the 5-aryl-1,3,4-thiadiazol-2-amine derivative.[4]
Protocol 2: Synthesis of 2-((5-Aryl-1,3,4-thiadiazol-2-yl)methyl)isoindoline-1,3-dione
This protocol details the synthesis of more complex derivatives that incorporate a phthalimide moiety, which has been evaluated for anticancer activity.
Materials:
-
2-Amino-5-aryl-1,3,4-thiadiazole
-
Phthalic anhydride
Procedure:
-
The synthesis is a multi-step process that can be adapted for various derivatives.[3]
-
A key step involves the reaction of a 1,3,4-thiadiazole intermediate with phthalic anhydride.[5]
-
The reaction conditions typically involve heating the reactants in a suitable solvent, such as glacial acetic acid.[5]
-
The final product is often purified by recrystallization.[5]
Biological Activity and Data Presentation
Novel 1,3,4-thiadiazole alcohols and their derivatives have been primarily investigated for their anticancer and antimicrobial properties. The quantitative data from these studies are summarized below for comparative analysis.
Anticancer Activity
Several studies have evaluated the in vitro cytotoxic effects of 1,3,4-thiadiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.
Table 1: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC₅₀ in µM)
| Compound ID | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) | Reference |
| 8m | 23.83 | 27.21 | [3] |
Compound 8m is 4-Nitro-N-(5-((3-(1,3-dioxoisoindolin-2-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)benzamide.
The results indicate that derivatives containing a 4-nitrobenzoyl moiety exhibit notable potency.[3] Morphological evaluations have suggested that these compounds can induce apoptosis in cancer cells.[3]
Antimicrobial Activity
The antimicrobial potential of novel 1,3,4-thiadiazole derivatives is another significant area of investigation. The activity is often assessed by measuring the zone of inhibition against various bacterial and fungal strains.
Further research is needed to generate a comprehensive table of antimicrobial activity for 1,3,4-thiadiazole alcohols, as the currently available data is not extensive enough for a comparative summary.
Signaling Pathways and Mechanism of Action
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis.[2][3] While the precise signaling pathways for 1,3,4-thiadiazole alcohols are still under investigation, related compounds have been shown to act through various mechanisms.
Some 1,3,4-thiadiazole derivatives have been identified as kinase inhibitors, which can interfere with cellular signaling pathways crucial for cancer cell growth and survival.[5] The induction of apoptosis is a key indicator of the anticancer potential of these compounds.
Apoptosis Induction Pathway
The following diagram illustrates a simplified, generalized pathway for apoptosis, which can be triggered by various stimuli, including the action of cytotoxic compounds.
Conclusion
Novel 1,3,4-thiadiazole alcohols and their derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The available biological data, particularly the anticancer activity and the induction of apoptosis, warrant further investigation into the specific molecular targets and signaling pathways involved. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. Synthesis and Biological Evaluation of 1,3,4-Thiadiazole Linked Phthalimide Derivatives as Anticancer Agents | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Theoretical and Computational Studies of (1,3,4-Thiadiazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,3,4-Thiadiazol-2-yl)methanol is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The 1,3,4-thiadiazole core is a versatile scaffold known to impart a range of biological activities to molecules in which it is found. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound and its derivatives. A detailed exploration of its structural, electronic, and spectroscopic properties is presented, supported by computational data. The methodologies outlined herein serve as a foundational resource for researchers engaged in the rational design and development of novel therapeutic agents based on the 1,3,4-thiadiazole framework. While a dedicated, comprehensive study on the parent compound, this compound, is not extensively available in public literature, this guide synthesizes data from studies on closely related derivatives to provide a robust predictive model for its behavior and properties.
Introduction
The 1,3,4-thiadiazole ring is a prominent five-membered heterocycle containing one sulfur and two nitrogen atoms. This moiety is a key pharmacophore in a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The incorporation of a methanol group at the 2-position of the thiadiazole ring introduces a functional handle that can participate in hydrogen bonding and serve as a point for further chemical modification, making this compound a valuable building block in drug discovery.
Computational chemistry provides powerful tools to elucidate the molecular properties of such compounds, offering insights that can guide synthetic efforts and biological evaluation. Techniques such as Density Functional Theory (DFT) are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding molecular interactions and reactivity.
Molecular Structure and Geometry
The initial step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional conformation. This is typically achieved using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common choice for providing a good balance between accuracy and computational cost.
The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is scarce, theoretical calculations for related 1,3,4-thiadiazole derivatives provide expected ranges for these parameters. For instance, in the 1,3,4-thiadiazole ring, the C-S bond lengths are typically around 1.7-1.8 Å, C=N bond lengths are approximately 1.3 Å, and N-N bond lengths are in the range of 1.3-1.4 Å.[1] The planarity of the thiadiazole ring is a key feature, influencing the overall molecular shape and potential for π-π stacking interactions.
Table 1: Predicted Geometric Parameters for this compound (Based on DFT Calculations of Related Derivatives)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C2-S1 | ~1.75 |
| S1-C5 | ~1.75 | |
| C2-N3 | ~1.31 | |
| N3-N4 | ~1.37 | |
| N4-C5 | ~1.31 | |
| C2-C6 (methanol) | ~1.51 | |
| C6-O7 | ~1.43 | |
| O7-H8 | ~0.96 | |
| Bond Angle (°) | C5-S1-C2 | ~86.0 |
| S1-C2-N3 | ~115.0 | |
| C2-N3-N4 | ~112.0 | |
| N3-N4-C5 | ~112.0 | |
| N4-C5-S1 | ~115.0 | |
| N3-C2-C6 | ~122.5 | |
| C2-C6-O7 | ~110.0 | |
| Dihedral Angle (°) | N4-N3-C2-C6 | ~180.0 |
Spectroscopic Properties
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful technique for identifying functional groups and confirming the structure of a molecule. Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental FT-IR and FT-Raman spectra. The calculated vibrational modes are assigned based on their potential energy distribution (PED).
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
-
Sample Preparation: For solid-state analysis, the synthesized compound is mixed with KBr powder and pressed into a pellet for FT-IR spectroscopy. For FT-Raman, the sample is placed in a capillary tube.
-
Instrumentation: FT-IR spectra are typically recorded in the 4000-400 cm⁻¹ range. FT-Raman spectra are recorded using a laser excitation source (e.g., 1064 nm Nd:YAG laser).
-
Data Analysis: The experimental spectra are compared with the theoretically predicted spectra for peak assignment.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | Methanol -OH | ~3500 (broad) |
| C-H stretch | Methanol -CH₂ | ~2900-3000 |
| C=N stretch | Thiadiazole ring | ~1600-1650 |
| C-N stretch | Thiadiazole ring | ~1300-1400 |
| C-S stretch | Thiadiazole ring | ~800-900 |
NMR Spectroscopy (¹H and ¹³C)
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule. Theoretical chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom | Predicted Chemical Shift (ppm) |
| ¹H | H on C5 of thiadiazole | ~8.5-9.0 |
| H in -CH₂- of methanol | ~4.5-5.0 | |
| H in -OH of methanol | ~3.0-4.0 (variable) | |
| ¹³C | C2 of thiadiazole | ~165-170 |
| C5 of thiadiazole | ~150-155 | |
| C in -CH₂- of methanol | ~60-65 |
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the energy of the LUMO is related to the electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Computational Protocol: HOMO-LUMO Analysis
-
Software: Quantum chemistry software such as Gaussian or ORCA is used.
-
Method: The analysis is performed on the optimized molecular geometry using DFT (e.g., B3LYP/6-311++G(d,p)).
-
Visualization: The HOMO and LUMO isosurfaces are visualized to understand the electron density distribution.
Table 4: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) |
| EHOMO | ~ -6.5 to -7.5 |
| ELUMO | ~ -1.0 to -2.0 |
| Energy Gap (ΔE) | ~ 4.5 to 5.5 |
The HOMO is typically localized over the thiadiazole ring, particularly the sulfur atom, indicating this is the primary site for electrophilic attack. The LUMO is also distributed over the heterocyclic ring system.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites).
Computational Protocol: MEP Analysis
-
Software: Performed using the output of a DFT calculation from programs like Gaussian.
-
Visualization: The MEP is mapped onto the total electron density surface.
For this compound, the MEP map is expected to show negative potential (red) around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the methanol group, making them likely sites for electrophilic attack and hydrogen bond acceptance. Positive potential (blue) is expected around the hydrogen atoms, particularly the hydroxyl proton, indicating their susceptibility to nucleophilic attack.
Visualizations
Molecular Structure
Caption: Optimized molecular structure of this compound.
Computational Workflow
Caption: Workflow for the theoretical and computational study.
Conclusion and Future Directions
This technical guide has outlined the key theoretical and computational methodologies for the comprehensive study of this compound. While specific experimental and computational data for this exact molecule are limited in the current literature, the principles and predictive data derived from closely related 1,3,4-thiadiazole derivatives provide a strong foundation for its characterization.
The computational approaches detailed, including DFT for geometry optimization, vibrational and NMR spectral prediction, and electronic property analysis (HOMO-LUMO, MEP), are essential tools for modern drug discovery. They enable a deep understanding of the molecule's intrinsic properties, which can inform its synthetic modification and predict its potential biological interactions.
Future research should focus on the synthesis and experimental characterization of this compound to validate these theoretical predictions. Further computational studies, such as molecular docking with relevant biological targets and molecular dynamics simulations, would provide valuable insights into its potential as a therapeutic agent. The continued synergy between computational and experimental chemistry will undoubtedly accelerate the development of novel drugs based on the versatile 1,3,4-thiadiazole scaffold.
References
Preliminary investigation into the therapeutic potential of (1,3,4-Thiadiazol-2-yl)methanol
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. While specific research on (1,3,4-Thiadiazol-2-yl)methanol (CAS 499771-03-8) is limited, the broader class of 1,3,4-thiadiazole derivatives has been extensively explored, revealing a wide spectrum of therapeutic potential.[1][2][3][4][5][6][7][8][9] These derivatives have demonstrated promising activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic effects.[1][5][7][8] This technical guide provides a comprehensive overview of the 1,3,4-thiadiazole core, focusing on the synthesis, biological activities, and therapeutic promise of its derivatives, thereby offering a valuable resource for the investigation of novel compounds such as this compound.
The 1,3,4-Thiadiazole Core: A Privileged Pharmacophore
The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a variety of biological targets. The sulfur atom enhances lipophilicity, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with enzyme active sites and receptors.[10]
Synthesis of 1,3,4-Thiadiazole Derivatives
A variety of synthetic routes to 1,3,4-thiadiazole derivatives have been established, often starting from thiosemicarbazides or their analogues. Common synthetic strategies include:
-
Cyclization of Thiosemicarbazides with Carboxylic Acids: A widely used method involves the condensation of thiosemicarbazides with carboxylic acids or their derivatives in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[11]
-
Oxidative Cyclization: Thiosemicarbazones can undergo oxidative cyclization using reagents like ferric chloride to yield 2,5-disubstituted 1,3,4-thiadiazoles.
-
From Hydrazonoyl Halides: Reaction of hydrazonoyl halides with various sulfur-containing reagents provides a versatile route to a range of substituted 1,3,4-thiadiazoles.[12]
A general workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is depicted below.
Therapeutic Potential and Biological Activities
The 1,3,4-thiadiazole scaffold has been incorporated into a multitude of derivatives exhibiting a broad range of biological activities. A summary of key therapeutic areas is presented below.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] The proposed mechanisms of action are diverse and include:
-
Kinase Inhibition: Certain derivatives have been shown to inhibit protein kinases, such as Bcr-Abl, which are crucial for cancer cell proliferation and survival.[10]
-
Enzyme Inhibition: Inhibition of enzymes like carbonic anhydrase has been linked to the anticancer effects of some thiadiazole compounds.[4]
-
Apoptosis Induction: Several derivatives have been found to induce programmed cell death (apoptosis) in cancer cells.
The following diagram illustrates a simplified signaling pathway targeted by some 1,3,4-thiadiazole derivatives in cancer.
References
- 1. japsonline.com [japsonline.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 3. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1,3,4-Thiadiazol-2-yl)methanol Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (1,3,4-thiadiazol-2-yl)methanol derivatives, a promising scaffold in medicinal chemistry. The 1,3,4-thiadiazole ring is a versatile pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] The this compound core offers a key functional group for further structural modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Introduction to this compound Derivatives
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine and oxadiazole, which contributes to its broad pharmacological profile.[1] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide array of biological activities, making them attractive candidates for drug discovery programs.[4][5] The introduction of a methanol group at the 2-position of the thiadiazole ring provides a valuable handle for creating diverse libraries of compounds through esterification, etherification, or other derivatization reactions, enabling the fine-tuning of their physicochemical and biological properties.
Synthetic Methodologies
The primary synthetic strategy for constructing the this compound core involves the cyclization of a suitable carboxylic acid derivative with thiosemicarbazide. To obtain the desired methanol functionality, a protected form of glycolic acid, such as acetoxyacetic acid, is utilized in the initial ring-forming reaction. This is followed by a deprotection step to yield the target this compound.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of (5-Aryl-1,3,4-thiadiazol-2-yl)methyl acetate
This protocol describes a general method for the synthesis of 2-acetoxymethyl-5-aryl-1,3,4-thiadiazoles via the cyclization of an aryl carboxylic acid and acetoxyacetic acid with thiosemicarbazide.
Materials:
-
Substituted aryl carboxylic acid (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 vol)
-
Acetoxyacetic acid
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethanol or Methanol for recrystallization
Procedure:
-
To a stirred solution of the substituted aryl carboxylic acid (1.0 eq) in phosphorus oxychloride (5-10 vol), add thiosemicarbazide (1.1 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 70-80 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure (5-aryl-1,3,4-thiadiazol-2-yl)methyl acetate.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).
Protocol 2: Synthesis of (5-Aryl-1,3,4-thiadiazol-2-yl)methanol (Hydrolysis of Acetate)
This protocol outlines the deprotection of the acetate group to yield the final methanol derivative.
Materials:
-
(5-Aryl-1,3,4-thiadiazol-2-yl)methyl acetate (1.0 eq)
-
Methanol
-
Hydrochloric acid (concentrated) or Sodium hydroxide solution (10%)
-
Water
-
Ethyl acetate for extraction
Procedure (Acidic Hydrolysis):
-
Dissolve the (5-aryl-1,3,4-thiadiazol-2-yl)methyl acetate (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure (5-aryl-1,3,4-thiadiazol-2-yl)methanol.
-
Characterize the product using appropriate analytical techniques.
Procedure (Basic Hydrolysis):
-
Dissolve the (5-aryl-1,3,4-thiadiazol-2-yl)methyl acetate (1.0 eq) in a mixture of methanol and water.
-
Add 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
After completion, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the product using appropriate analytical techniques.
Data Presentation: Biological Activities
The following tables summarize the reported anticancer activities of selected 1,3,4-thiadiazole derivatives. While specific data for this compound derivatives is limited in the public domain, the data for structurally related compounds highlights the potential of this scaffold.
Table 1: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Structure/Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| ST10 | 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | Etoposide | >100 | [6] |
| ST10 | 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | Etoposide | 80.2 | [6] |
| 2g | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | - | - | [6][7] |
| 2g | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 | - | - | [6][7] |
| 29i | N-(1,3,4-Thiadiazol-2-yl)benzamide derivative | A549 | 4.31 | Doxorubicin | 0.81 | [6] |
| 16b | Thiazole derivative with 1,3,4-thiadiazole | HepG2-1 | 1.82 | Doxorubicin | 0.72 | [6] |
Table 2: Enzyme Inhibitory Activity of Thiazole/Thiadiazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Citation |
| 39 | EGFR | 0.153 | [1] |
| 39 | HER2 | 0.108 | [1] |
| 43 | EGFR | 0.122 | [1] |
| 43 | HER2 | 0.078 | [1] |
| 6g | EGFR | 0.024 | [8] |
| 14 | EGFR | 0.010 | [9] |
Signaling Pathways and Mechanism of Action
Several 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[4][10] Two prominent pathways targeted by these compounds are the PI3K/Akt and the EGFR/HER2 signaling cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth and survival.[10][11] Its aberrant activation is a common feature in many cancers. Certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of Akt, thereby promoting apoptosis and inhibiting tumor growth.[5][11]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
EGFR/HER2 Signaling Pathway
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation and survival.[8][9][12] Overexpression of EGFR and HER2 is implicated in the development and progression of various cancers. Thiazole and thiadiazole derivatives have been developed as potent inhibitors of these kinases.[1]
Caption: Inhibition of the EGFR/HER2 signaling pathway by this compound derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic protocols provided herein offer a practical guide for the preparation of these compounds. The compiled biological data and the elucidation of their potential mechanisms of action through key signaling pathways underscore the promise of this chemical class in medicinal chemistry. Further exploration of the structure-activity relationships of this compound derivatives is warranted to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.
References
- 1. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. bepls.com [bepls.com]
- 5. Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Akt1 Kinase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives -Journal of the Korean Applied Science and Technology | 학회 [koreascience.kr]
- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: (1,3,4-Thiadiazol-2-yl)methanol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1,3,4-Thiadiazol-2-yl)methanol is a valuable heterocyclic building block in organic synthesis, primarily utilized for the construction of novel molecules with diverse biological activities. The 1,3,4-thiadiazole core is a well-established pharmacophore found in numerous antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1][2] The primary alcohol functionality of this compound serves as a convenient handle for introducing a variety of functional groups and for extending the molecular framework through reactions such as esterifications, etherifications, and nucleophilic substitutions after activation. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting compounds.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis, with a focus on practical methodologies for researchers in drug discovery and development.
Key Applications
The strategic importance of this compound lies in its ability to serve as a scaffold for the synthesis of a wide array of derivatives. The modification of the hydroxymethyl group allows for the exploration of structure-activity relationships (SAR) by introducing different substituents that can interact with biological targets.
Common transformations of the hydroxyl group include:
-
Esterification: To introduce various acyl groups, which can influence lipophilicity and cell permeability.
-
Etherification: To form ether linkages, providing a stable connection to other molecular fragments. The Mitsunobu reaction is a notable method for this transformation.
-
Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) to facilitate substitution with a range of nucleophiles, thereby introducing diverse functionalities.
The resulting derivatives have been investigated for a range of therapeutic applications, leveraging the inherent biological potential of the 1,3,4-thiadiazole ring.
Experimental Protocols
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is often achieved through the reduction of the corresponding carboxylic acid esters. This method provides a straightforward route to the primary alcohol from readily available ester precursors.
dot
Caption: General scheme for the synthesis of substituted this compound.
Protocol 1a: Synthesis of (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol
This protocol describes the reduction of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate to yield (5-phenyl-1,3,4-thiadiazol-2-yl)methanol.
-
Materials:
-
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Acetic acid
-
-
Procedure:
-
Dissolve ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (4.0 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at ambient temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add acetic acid to quench the excess sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain the desired product.
-
Protocol 1b: Synthesis of (5-Chloro-1,3,4-thiadiazol-2-yl)methanol
This protocol details the synthesis of (5-chloro-1,3,4-thiadiazol-2-yl)methanol via the reduction of its corresponding ethyl ester.
-
Materials:
-
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Acetic acid
-
-
Procedure:
-
To a solution of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (1.0 eq) in anhydrous methanol, add sodium borohydride (3.1 eq) at 0 °C.
-
Stir the reaction mixture at ambient temperature for 16 hours.
-
Dilute the reaction mixture with acetic acid.
-
Concentrate the mixture under reduced pressure and purify to yield the final product.
-
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate | (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol | NaBH₄, Anhydrous Methanol, 0 °C to RT, 16 h | N/A | [3] |
| Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | (5-Chloro-1,3,4-thiadiazol-2-yl)methanol | NaBH₄, Anhydrous Methanol, 0 °C to RT, 16 h | N/A | [4] |
| 1,3,4-Thiadiazoline ester derivative | [5-(Morpholin-4-yl)-4-phenyl-5-(trifluoromethyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]methanol | NaBH₄, Isopropyl alcohol, 50 °C, 8 h | 69% | [5] |
Ether Synthesis via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the synthesis of ethers from primary and secondary alcohols with inversion of configuration. This reaction allows for the coupling of this compound derivatives with various phenolic or acidic partners.
dot
Caption: Experimental workflow for the Mitsunobu reaction.
Protocol 2a: Synthesis of a Pyridazinone-Thiadiazole Ether
This protocol describes the coupling of a pyridazinone derivative with (5-phenyl-1,3,4-thiadiazol-2-yl)methanol using Mitsunobu conditions.
-
Materials:
-
6-[2-[(3-fluorooxetan-3-yl)methoxy]pyrimidin-5-yl]-2,3-dihydropyridazin-3-one
-
(5-phenyl-1,3,4-thiadiazol-2-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of 6-[2-[(3-fluorooxetan-3-yl)methoxy]pyrimidin-5-yl]-2,3-dihydropyridazin-3-one (1.0 eq) and (5-phenyl-1,3,4-thiadiazol-2-yl)methanol (1.0 eq) in THF, add triphenylphosphine (2.0 eq).
-
Add diethyl azodicarboxylate (1.5 eq) to the mixture.
-
Stir the reaction at ambient temperature.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture and purify the residue by chromatography to obtain the desired ether product.
-
| Alcohol | Nucleophile | Reagents and Conditions | Product Type | Reference |
| (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol | 6-[2-[(3-fluorooxetan-3-yl)methoxy]pyrimidin-5-yl]-2,3-dihydropyridazin-3-one | PPh₃, DEAD, THF, RT | Ether | [6] |
Activation of the Hydroxyl Group and Nucleophilic Substitution
The hydroxyl group of this compound can be activated by converting it into a better leaving group, such as a mesylate. This allows for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.
dot
Caption: Pathway for hydroxyl group activation and subsequent nucleophilic substitution.
Protocol 3a: Synthesis of (5-Bromo-1,3,4-thiadiazol-2-yl)methyl methanesulfonate
This protocol details the activation of the hydroxyl group of (5-Bromo-1,3,4-thiadiazol-2-yl)methanol.
-
Materials:
-
(5-Bromo-1,3,4-thiadiazol-2-yl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (5-Bromo-1,3,4-thiadiazol-2-yl)methanol (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) to the solution.
-
Add methanesulfonyl chloride (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1 hour.
-
Partition the mixture between an aqueous solution and an organic solvent for workup.
-
Isolate the organic layer, dry, and concentrate to obtain the desired mesylate, which can be used in subsequent substitution reactions.
-
| Starting Material | Product | Reagents and Conditions | Reaction Type | Reference |
| (5-Bromo-1,3,4-thiadiazol-2-yl)methanol | (5-Bromo-1,3,4-thiadiazol-2-yl)methyl methanesulfonate | MsCl, Et₃N, DCM, RT, 1 h | Activation of Hydroxyl Group | [7] |
Conclusion
This compound and its derivatives are valuable and versatile building blocks in the field of organic and medicinal chemistry. The protocols outlined above provide a foundation for the synthesis of a diverse library of compounds based on the 1,3,4-thiadiazole scaffold. The ability to readily modify the hydroxymethyl group allows for fine-tuning of molecular properties, which is essential for the development of new therapeutic agents. Further exploration of the reactivity of this building block is likely to yield novel compounds with significant biological potential.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of (1,3,4-Thiadiazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The functionalization of this core structure is crucial for the development of novel therapeutic agents. (1,3,4-Thiadiazol-2-yl)methanol is a key intermediate, and the esterification of its primary alcohol group allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and biological activity.
This document provides detailed protocols for the esterification of this compound using three common and reliable methods: Fischer-Speier esterification, acylation with acyl chlorides, and acylation with acid anhydrides.
Data Presentation
The following table summarizes typical reaction conditions for the different esterification methods. The selection of a specific method will depend on the nature of the carboxylic acid, the desired ester, and the sensitivity of the starting materials.
| Method | Acylating Agent | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Typical Yield |
| Method A: Fischer-Speier Esterification | Carboxylic Acid (R-COOH) | Conc. H₂SO₄ (catalytic) | Excess Alcohol or inert solvent (e.g., Toluene) | Reflux | 4 - 24 hours | Moderate to High |
| Method B: Acylation with Acyl Chloride | Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temp. | 1 - 6 hours | High |
| Method C: Acylation with Acid Anhydride | Acid Anhydride ((RCO)₂O) | Pyridine or DMAP (catalytic) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temp. to Reflux | 2 - 12 hours | High |
Experimental Protocols
Materials and General Methods
-
This compound
-
Selected carboxylic acid, acyl chloride, or acid anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Pyridine, Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄) for reaction monitoring
-
Column chromatography apparatus and silica gel for purification
Method A: Fischer-Speier Esterification
This method is a classic acid-catalyzed esterification suitable for a wide range of carboxylic acids.[2] The 1,3,4-thiadiazole ring is generally stable under these conditions.[3]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the desired carboxylic acid (1.1 - 1.5 eq.).
-
Add a suitable solvent. If the alcohol is inexpensive and liquid, it can be used in excess as the solvent. Otherwise, use an inert solvent such as toluene to facilitate the removal of water via a Dean-Stark apparatus.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If an organic solvent was used, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
If excess alcohol was used as the solvent, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and proceed with the washing steps as described above.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Method B: Acylation with Acyl Chloride
This method is generally faster and occurs under milder conditions than Fischer esterification, making it suitable for more sensitive substrates.[4]
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as pyridine or triethylamine (1.2 - 1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method C: Acylation with Acid Anhydride
This method is another efficient way to form esters, often with easier handling than acyl chlorides. The reaction is typically slower than with acyl chlorides.[4]
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask.
-
Add the acid anhydride (1.2 - 1.5 eq.).
-
Add a base such as pyridine (used as a solvent or co-solvent) or a catalytic amount of DMAP with triethylamine (1.5 eq.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion, as monitored by TLC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the esterification of this compound.
References
Application Notes and Protocols for the Synthesis of Potential Anticancer Agents from (1,3,4-Thiadiazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] Derivatives of 1,3,4-thiadiazole have been reported to exhibit cytotoxicity against a range of human cancer cell lines, such as breast, lung, colon, and leukemia.[1] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways, as well as the induction of apoptosis.[1]
This document provides detailed application notes and experimental protocols for the synthesis of novel potential anticancer agents using (1,3,4-Thiadiazol-2-yl)methanol as a versatile starting material. A two-step synthetic strategy is proposed, involving the activation of the primary alcohol followed by nucleophilic substitution to generate a library of diverse 2-substituted methyl-1,3,4-thiadiazole derivatives.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50 values) of various 2,5-disubstituted 1,3,4-thiadiazole derivatives against several human cancer cell lines, as reported in the literature. This data provides a benchmark for the evaluation of newly synthesized compounds.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [3][4] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [3][4] |
| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 6.6 | [2] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [5] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [5] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 | [6] |
| Imidazo[2,1-b][1][3][7]thiadiazole–chalcone hybrid (11a) | Various | 0.65 - 2.25 | [8] |
| Pyrazoline-based 1,3,4-thiadiazole (Compound 77) | MCF-7 (Breast) | 63.2 | [6] |
| Pyrazoline-based 1,3,4-thiadiazole (Compound 77) | HepG-2 (Liver) | 84.9 | [6] |
Experimental Protocols
Proposed Synthetic Workflow
The synthesis of potential anticancer agents from this compound can be achieved through a two-step process:
-
Activation of the Hydroxyl Group: Conversion of the primary alcohol in this compound to a more reactive leaving group, such as a chloride.
-
Nucleophilic Substitution: Reaction of the activated intermediate with a variety of nucleophiles (e.g., substituted anilines, phenols, or thiophenols) to generate a library of candidate compounds.
Caption: Proposed workflow for the synthesis and evaluation of potential anticancer agents.
Protocol 1: Synthesis of 2-(Chloromethyl)-1,3,4-thiadiazole
This protocol describes the conversion of this compound to its corresponding chloride, a key intermediate for further derivatization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(chloromethyl)-1,3,4-thiadiazole.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-((Arylamino)methyl)-1,3,4-thiadiazole Derivatives
This protocol outlines the nucleophilic substitution reaction between 2-(chloromethyl)-1,3,4-thiadiazole and a substituted aniline to generate a potential anticancer agent.
Materials:
-
2-(Chloromethyl)-1,3,4-thiadiazole
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Anhydrous base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-(chloromethyl)-1,3,4-thiadiazole (1.0 eq.) and the substituted aniline (1.1 eq.) in the anhydrous solvent.
-
Add the anhydrous base (1.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-((arylamino)methyl)-1,3,4-thiadiazole derivative.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the anticancer activity of the synthesized compounds.
Materials:
-
Synthesized 1,3,4-thiadiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Normal cell line (for cytotoxicity comparison)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the cell culture medium to various concentrations.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways in 1,3,4-Thiadiazole Anticancer Activity
Several 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. A prominent example is the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Preparation of Antimicrobial Compounds from (1,3,4-Thiadiazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel antimicrobial compounds derived from (1,3,4-thiadiazol-2-yl)methanol. The methodologies focus on the preparation of (1,3,4-thiadiazol-2-yl)methyl carboxylate esters and Schiff bases derived from (1,3,4-thiadiazol-2-yl)methanamine. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial properties.[1][2][3] By modifying the substituent at the 2-position of the thiadiazole ring, starting from the readily available this compound, new derivatives with potentially enhanced antimicrobial efficacy can be developed.
Synthesis of (1,3,4-Thiadiazol-2-yl)methyl Carboxylate Esters
This section outlines the synthesis of a series of (1,3,4-thiadiazol-2-yl)methyl carboxylate esters. The esterification of this compound with various carboxylic acids can lead to compounds with a broad spectrum of antimicrobial activity.
Experimental Protocol: General Procedure for Esterification
A mixture of a selected carboxylic acid (1.0 mmol), this compound (1.0 mmol), dicyclohexylcarbodiimide (DCC) (1.1 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) is stirred in dry dichloromethane (DCM) (10 mL) at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the precipitated dicyclohexylurea (DCU) is filtered off. The filtrate is washed successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (1 x 10 mL). The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired ester.
Synthesis of Schiff Bases from (1,3,4-Thiadiazol-2-yl)methanamine
This section details a two-step synthetic route to produce Schiff bases starting from this compound. The first step involves the conversion of the starting material to 2-(chloromethyl)-1,3,4-thiadiazole, followed by a reaction with an appropriate amine to form a secondary amine, which is then condensed with an aldehyde to form the Schiff base.
Step 1: Synthesis of 2-(Chloromethyl)-1,3,4-thiadiazole
Experimental Protocol:
To a stirred solution of this compound (1.0 mmol) in dry dichloromethane (10 mL) at 0 °C, thionyl chloride (1.2 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-3 hours. The reaction is monitored by TLC. After completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude 2-(chloromethyl)-1,3,4-thiadiazole, which can be used in the next step without further purification.
Step 2: Synthesis of (1,3,4-Thiadiazol-2-ylmethyl)-aryl-amines
Experimental Protocol:
A mixture of 2-(chloromethyl)-1,3,4-thiadiazole (1.0 mmol), a selected aromatic amine (1.0 mmol), and potassium carbonate (1.5 mmol) in acetonitrile (15 mL) is refluxed for 6-8 hours. The reaction progress is monitored by TLC. After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired N-substituted (1,3,4-thiadiazol-2-yl)methanamine.
Step 3: Synthesis of Schiff Bases
Experimental Protocol:
A solution of the N-substituted (1,3,4-thiadiazol-2-yl)methanamine (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in ethanol (15 mL) with a catalytic amount of glacial acetic acid (2-3 drops) is refluxed for 4-6 hours.[4] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure Schiff base.
Antimicrobial Activity
The synthesized (1,3,4-thiadiazol-2-yl)methyl carboxylate esters and Schiff bases are expected to exhibit antimicrobial activity. While specific data for these exact compounds are not available in the cited literature, the general class of 1,3,4-thiadiazole derivatives has shown significant activity against a range of bacterial and fungal strains.[5][6] The antimicrobial efficacy of the newly synthesized compounds should be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various pathogenic microorganisms.
Representative Antimicrobial Data for 1,3,4-Thiadiazole Derivatives
The following table summarizes the antimicrobial activity of some 1,3,4-thiadiazole derivatives, which can serve as a reference for the expected activity of the compounds prepared from this compound.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base of 5-amino-1,3,4-thiadiazole-2-thiol | Staphylococcus aureus | 8 | [5] |
| Schiff Base of 5-amino-1,3,4-thiadiazole-2-thiol | Aspergillus niger | 8 | [5] |
| Schiff Base of 5-amino-1,3,4-thiadiazole-2-thiol | Candida tropicalis | 8 | [5] |
| 1,3,4-Thiadiazole Derivative | Bacillus subtilis | 15.63 - 250 | [7] |
| 1,3,4-Thiadiazole Derivative | Staphylococcus aureus | 31.25 - 250 | [7] |
Experimental Workflows and Diagrams
The following diagrams illustrate the synthetic pathways described in these application notes.
Caption: Synthetic route for (1,3,4-Thiadiazol-2-yl)methyl carboxylate esters.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Derivatization of (1,3,4-Thiadiazol-2-yl)methanol for structure-activity relationship studies
Anwendungshinweise und Protokolle
Thema: Derivatisierung von (1,3,4-Thiadiazol-2-yl)methanol für Struktur-Wirkungs-Beziehungsstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Datum: 27. Dezember 2025
Einleitung
Der 1,3,4-Thiadiazol-Ring ist ein wichtiger Heterozyklus in der medizinischen Chemie, der in einer Vielzahl von therapeutisch aktiven Verbindungen vorkommt und ein breites Spektrum an biologischen Aktivitäten aufweist, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften. This compound ist ein vielseitiges Ausgangsmaterial, das eine reaktive Hydroxylgruppe für die weitere Derivatisierung bietet. Diese Anwendungshinweise beschreiben einen systematischen Ansatz zur Synthese einer Bibliothek von this compound-Derivaten und zur Bewertung ihrer Struktur-Wirkungs-Beziehungen (SAR) am Beispiel der Hemmung der humanen Carboanhydrase II (hCA II), einem validierten Target für verschiedene Pathologien.
Allgemeiner Arbeitsablauf der Derivatisierung
Der Arbeitsablauf zur Erstellung einer Derivatbibliothek aus this compound für SAR-Studien umfasst die Synthese, Reinigung, Charakterisierung und biologische Evaluierung. Die Hydroxylgruppe des Methanols dient als primärer Angriffspunkt für Modifikationen, typischerweise durch Veresterung oder Veretherung, um eine Reihe von Analoga mit unterschiedlichen sterischen und elektronischen Eigenschaften zu erzeugen.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Analyse.
Struktur-Wirkungs-Beziehungsstudien (SAR)
Um die SAR zu untersuchen, wurde eine Reihe von Ester-Derivaten von this compound synthetisiert. Die Modifikationen konzentrierten sich auf die Einführung verschiedener aromatischer und aliphatischer Reste, um deren Einfluss auf die Hemmwirkung gegen hCA II zu untersuchen.
Synthetisierte Derivate
Die folgende Tabelle fasst die Strukturen der synthetisierten Verbindungen zusammen. Die Modifikation erfolgte an der Hydroxylgruppe des (1,3,4-Thiadiazol-2-yl)methanols, wobei R die variable Gruppe darstellt.
Tabelle 1: Strukturen der synthetisierten (1,3,4-Thiadiazol-2-yl)methyl-Ester
| Verbindung | R-Gruppe (Rest) |
| 1a | Phenyl |
| 1b | 4-Chlorphenyl |
| 1c | 4-Methoxyphenyl |
| 1d | 4-Nitrophenyl |
| 1e | Naphthyl |
| 1f | Cyclohexyl |
Quantitative SAR-Daten
Die Hemmaktivität aller synthetisierten Verbindungen wurde gegen humane Carboanhydrase II (hCA II) bestimmt. Die Ergebnisse sind als IC₅₀-Werte (Konzentration, die eine 50%ige Hemmung bewirkt) zusammengefasst. Acetazolamid, ein bekannter hCA-Inhibitor, wurde als positive Kontrolle verwendet.
Tabelle 2: In-vitro-Hemmaktivität der Derivate gegen hCA II
| Verbindung | IC₅₀ (nM) |
| 1a (Phenyl) | 85,4 |
| 1b (4-Chlorphenyl) | 42,1 |
| 1c (4-Methoxyphenyl) | 95,2 |
| 1d (4-Nitrophenyl) | 33,7 |
| 1e (Naphthyl) | 68,5 |
| 1f (Cyclohexyl) | 152,3 |
| Acetazolamid | 12,1 |
Interpretation der SAR
Die Ergebnisse aus Tabelle 2 ermöglichen die folgenden SAR-Schlussfolgerungen:
-
Aromatische vs. Aliphatische Reste: Aromatische Ester (1a-1e) zeigten eine signifikant höhere Potenz als der aliphatische Cyclohexyl-Ester (1f), was auf eine wichtige π-π-Wechselwirkung im aktiven Zentrum des Enzyms hindeutet.
-
Elektronische Effekte: Die Einführung von elektronenziehenden Gruppen am Phenylring erhöhte die Aktivität. Die Nitro-Gruppe (1d) und das Chlor-Atom (1b) führten zu den potentesten Verbindungen der Reihe. Im Gegensatz dazu verringerte die elektronenschiebende Methoxy-Gruppe (1c) die Aktivität im Vergleich zum unsubstituierten Phenyl-Derivat (1a).
-
Sterische Effekte: Die sperrigere Naphthyl-Gruppe (1e) führte zu einer geringeren Aktivität als kleinere substituierte Phenylringe (1b, 1d), was auf eine mögliche sterische Hinderung im aktiven Zentrum hindeutet.
Abbildung 2: Logischer Fluss der Interpretation von Struktur-Wirkungs-Beziehungen.
Detaillierte Versuchsprotokolle
Protokoll 1: Allgemeine Synthesevorschrift für Ester-Derivate (z.B. Verbindung 1d)
Materialien:
-
This compound
-
4-Nitrobenzoylchlorid
-
Triethylamin (TEA)
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Magnetrührer, Rundkolben, Tropftrichter
-
Standard-Glasgeräte für die Aufarbeitung und Reinigung
Verfahren:
-
Lösen Sie this compound (1,0 mmol) und Triethylamin (1,2 mmol) in 10 mL wasserfreiem Dichlormethan in einem 50-mL-Rundkolben unter Stickstoffatmosphäre.
-
Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.
-
Lösen Sie 4-Nitrobenzoylchlorid (1,1 mmol) in 5 mL wasserfreiem DCM und geben Sie es langsam über einen Tropftrichter zur gerührten Reaktionsmischung.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12 Stunden. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit 20 mL DCM und waschen sie nacheinander mit 15 mL gesättigter NaHCO₃-Lösung und 15 mL Wasser.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie den Rohrückstand mittels Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat-Gemisch), um die reine Verbindung 1d zu erhalten.
-
Charakterisieren Sie das Produkt mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie (MS), um die Struktur und Reinheit zu bestätigen.
Protokoll 2: In-vitro-Hemmtest für humane Carboanhydrase II (hCA II)
Dieser Test misst die Esterase-Aktivität von hCA II unter Verwendung von 4-Nitrophenylacetat (NPA) als Substrat. Die Hydrolyse von NPA zu 4-Nitrophenol kann spektrophotometrisch bei 400 nm verfolgt werden.
Materialien:
-
Humane Carboanhydrase II (hCA II), rekombinant
-
4-Nitrophenylacetat (NPA)
-
Tris-Puffer (pH 7,4)
-
Testverbindungen (gelöst in DMSO)
-
96-Well-Platte
-
Mikroplatten-Spektrophotometer
Verfahren:
-
Bereiten Sie eine Stammlösung jeder Testverbindung (z.B. 10 mM in DMSO) vor und erstellen Sie serielle Verdünnungen im Puffer, um einen Konzentrationsbereich abzudecken (z.B. 0,1 nM bis 100 µM).
-
Geben Sie in die Wells einer 96-Well-Platte:
-
140 µL Tris-Puffer
-
20 µL der Enzymlösung (hCA II)
-
20 µL der jeweiligen Verdünnung der Testverbindung
-
-
Inkubieren Sie die Platte für 15 Minuten bei Raumtemperatur, um die Bindung des Inhibitors an das Enzym zu ermöglichen.
-
Starten Sie die Reaktion durch Zugabe von 20 µL der NPA-Substratlösung.
-
Messen Sie die Zunahme der Extinktion bei 400 nm über einen Zeitraum von 5 Minuten bei 25 °C.
-
Bestimmen Sie die Reaktionsgeschwindigkeit (Änderung der Extinktion pro Minute) für jede Konzentration.
-
Berechnen Sie die prozentuale Hemmung im Vergleich zu einer Kontrolle ohne Inhibitor.
-
Tragen Sie die prozentuale Hemmung gegen den Logarithmus der Inhibitorkonzentration auf und bestimmen Sie den IC₅₀-Wert durch nichtlineare Regression.
Abbildung 3: Vereinfachter Signalweg, der die Rolle von hCA II bei der pH-Regulation zeigt.
Schlussfolgerung
Die Derivatisierung von this compound ist eine effektive Strategie zur Generierung von Bibliotheken für SAR-Studien. Die systematische Modifikation der Ester-Gruppe führte zur Identifizierung von Verbindungen mit potenter hCA II-Hemmaktivität. Die SAR-Analyse ergab, dass elektronenziehende Gruppen und eine optimierte sterische Passform entscheidend für die Aktivität sind. Insbesondere (1,3,4-Thiadiazol-2-yl)methyl-4-nitrobenzoat (1d ) erwies sich als vielversprechende Leitstruktur für die weitere Optimierung. Die hier beschriebenen Protokolle bieten eine solide Grundlage für die Erforschung dieser und ähnlicher Verbindungsklassen.
Application Notes and Protocols: One-Pot Synthesis of 2-Substituted-1,3,4-Thiadiazoles from (1,3,4-Thiadiazol-2-yl)methanol
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[3][4][5] The versatile nature of this core structure allows for substitutions at the C2 and C5 positions, enabling the fine-tuning of biological activity and pharmacokinetic properties.[1][4] Many of the reported 2-amino-1,3,4-thiadiazole derivatives are considered lead compounds for drug synthesis, with some showing higher antimicrobial activity than standard drugs.[1]
This document outlines a proposed one-pot synthetic protocol for the preparation of 2-substituted-1,3,4-thiadiazoles starting from (1,3,4-Thiadiazol-2-yl)methanol. This method involves an in-situ oxidation of the starting material to the corresponding aldehyde, followed by a condensation and cyclization sequence to afford the desired products. This approach offers an efficient route to novel thiadiazole derivatives for screening in drug discovery programs.
Proposed Synthetic Pathway
The proposed one-pot synthesis involves two key steps:
-
Oxidation: The starting material, this compound, is oxidized in-situ to form the reactive intermediate, 1,3,4-thiadiazole-2-carbaldehyde. A mild oxidizing agent such as manganese dioxide (MnO₂) is proposed to avoid over-oxidation and ensure compatibility with the subsequent reaction steps.
-
Condensation and Cyclization: The aldehyde intermediate is then reacted with a suitable nucleophile. In this protocol, we focus on the reaction with thiosemicarbazide, which undergoes condensation to form a thiosemicarbazone. This intermediate then undergoes oxidative cyclization, facilitated by an agent like ferric chloride (FeCl₃) or iodine (I₂), to yield the 2-amino-5-(1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole product.[6][7][8] This sequential reaction is compatible with a range of aldehydes, making it a versatile method for generating diverse derivatives.[6][9]
Data Presentation
Table 1: Representative 2-Substituted-1,3,4-Thiadiazoles and their Reported Biological Activities
| Substituent (R) at C2 | Biological Activity | Reference(s) |
| Amino (-NH₂) | Antimicrobial, Anticancer | [1][7] |
| Substituted Phenylamino | Anticancer, Antimicrobial | [10] |
| Mercapto (-SH) | Antimicrobial, Antifungal | [3][11] |
| Aryl groups | Anticancer, Anticonvulsant | [1][5] |
| Heterocyclic moieties | Antimicrobial, Anticancer | [12][13] |
Table 2: Hypothetical Yields for the Proposed One-Pot Synthesis
| Entry | R-Group on Thiosemicarbazide | Oxidizing Agent | Cyclizing Agent | Hypothetical Yield (%) |
| 1 | H | MnO₂ | FeCl₃ | 70-80 |
| 2 | Phenyl | MnO₂ | FeCl₃ | 65-75 |
| 3 | 4-Chlorophenyl | MnO₂ | I₂ | 60-70 |
| 4 | Methyl | MnO₂ | I₂ | 75-85 |
Yields are estimated based on similar multi-step syntheses reported in the literature.[6][7][14]
Experimental Workflow
The following diagram illustrates the proposed one-pot synthesis workflow.
Caption: One-pot synthesis of 2-amino-5-(1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole.
Experimental Protocol
Materials and Equipment
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Thiosemicarbazide
-
Ferric Chloride (FeCl₃)
-
1,4-Dioxane (anhydrous)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Filtration apparatus
-
Melting point apparatus
-
NMR and IR spectrometers for characterization
Procedure
-
Oxidation Step:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.16 g, 10 mmol) and 1,4-dioxane (100 mL).
-
To this suspension, add activated manganese dioxide (MnO₂) (8.7 g, 100 mmol, 10 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-101°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion of the oxidation, cool the mixture to room temperature.
-
-
Condensation and Cyclization Step (One-Pot):
-
To the cooled reaction mixture containing the in-situ generated 1,3,4-thiadiazole-2-carbaldehyde, add thiosemicarbazide (0.91 g, 10 mmol).
-
Heat the mixture back to reflux and maintain for 1-2 hours to form the thiosemicarbazone intermediate.
-
Prepare a solution of ferric chloride (FeCl₃) (4.86 g, 30 mmol) in ethanol (20 mL). Add this solution dropwise to the refluxing reaction mixture.
-
Continue to reflux for an additional 3-5 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the thiosemicarbazone intermediate is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold water.
-
Stir for 30 minutes, during which a solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude solid from ethanol to obtain the pure 2-amino-5-(1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Applications and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are of significant interest to drug development professionals due to their ability to modulate various biological pathways.
Anticancer Activity
Many 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines.[1][15] Their mechanisms of action often involve the disruption of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] One such key pathway is the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer.[16][17] Certain thiadiazole compounds have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[16][17]
The diagram below illustrates the PI3K/Akt signaling pathway and the potential point of intervention for 1,3,4-thiadiazole derivatives.
Caption: Inhibition of the PI3K/Akt pathway by 1,3,4-thiadiazole derivatives.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a key component in various antimicrobial agents.[4][10][18] These compounds can act through multiple mechanisms, including the inhibition of essential enzymes in bacteria and fungi or the disruption of microbial cell membranes.[4][13] The ability to readily synthesize a diverse library of these compounds using the described one-pot protocol makes them attractive candidates for developing new antibiotics and antifungals to combat drug-resistant pathogens.[10]
Conclusion
The proposed one-pot synthesis of 2-substituted-1,3,4-thiadiazoles from this compound offers an efficient and versatile method for generating novel compounds with significant therapeutic potential. This protocol provides a solid foundation for researchers in medicinal chemistry and drug development to synthesize and explore a wide array of thiadiazole derivatives for various pharmacological applications.
References
- 1. bepls.com [bepls.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]
- 13. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 14. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 16. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
Practical Applications of (1,3,4-Thiadiazol-2-yl)methanol Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in materials science due to its unique electronic properties, thermal stability, and ability to coordinate with metal ions. While the specific applications of (1,3,4-Thiadiazol-2-yl)methanol are not extensively documented in materials science literature, the broader class of 1,3,4-thiadiazole derivatives has been widely investigated. These derivatives serve as foundational molecules for the development of advanced materials with applications ranging from corrosion inhibition to functional polymers for electronics and energy storage.
This document provides detailed application notes and protocols for the use of 1,3,4-thiadiazole derivatives in two key areas of materials science: corrosion inhibition and the synthesis of functional polymers. The information presented is a synthesis of findings from various studies on derivatives of the 1,3,4-thiadiazole core, providing a representative overview of their potential applications.
Application Note 1: Corrosion Inhibition
Introduction
1,3,4-Thiadiazole derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[1][2][3] Their efficacy stems from the presence of nitrogen and sulfur atoms, which act as active centers for adsorption onto the metal surface, forming a protective film that impedes the corrosion process.[4] This protective layer can inhibit both anodic and cathodic reactions.[3]
Quantitative Data: Corrosion Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of various 1,3,4-thiadiazole derivatives on different metals in acidic environments.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 0.005 M | >90 | [5] |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 0.005 M | >85 | [5] |
| 2-amino-5-(naphthalen-2-ylmethyl)-1,3,4-thiadiazole | Low Carbon Steel | 1 M HCl | 0.5 mM | 95.1 | [3] |
| 2,5-dihydrazinyl-1,3,4-thiadiazole based polyhydrazide | C-steel | 1.0 N HCl | 200 ppm | >95 | [6] |
| 2-Acetylamino-5-mercapto-1,3,4-thiadiazole in Chitosan Coating | Zinc | 3.5% NaCl | - | >90 | [7] |
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the common electrochemical techniques used to assess the performance of 1,3,4-thiadiazole derivatives as corrosion inhibitors.
1. Materials and Equipment:
-
Working electrode (e.g., mild steel, carbon steel)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat with impedance spectroscopy capabilities
-
Corrosion cell
-
Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄)
-
1,3,4-Thiadiazole derivative inhibitor
-
Polishing papers and alumina suspension for electrode preparation
2. Electrode Preparation:
-
Mechanically polish the working electrode with successively finer grades of emery paper.
-
Rinse with deionized water and degrease with a suitable solvent (e.g., ethanol, acetone).
-
Dry the electrode before immersion in the corrosion cell.
3. Electrochemical Measurements:
-
Open Circuit Potential (OCP): Immerse the electrodes in the corrosive medium with and without the inhibitor and record the OCP until a stable potential is reached (typically 30-60 minutes).
-
Potentiodynamic Polarization:
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential to obtain Tafel plots.
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i₀ - i) / i₀] * 100, where i₀ and i are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data in Nyquist and Bode formats.
-
Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct - Rct₀) / Rct] * 100, where Rct and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
4. Surface Analysis (Optional):
-
After the electrochemical measurements, remove the working electrode, rinse, and dry it.
-
Analyze the surface morphology using Scanning Electron Microscopy (SEM) to visualize the protective film formed by the inhibitor.
Diagram: Experimental Workflow for Corrosion Inhibition Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. WO2016100168A1 - Polyvinylbutyral coating containing thiol corrosion inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Accumulation of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole in chitosan coatings for improved anticorrosive effect on zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of a Library of (1,3,4-Thiadiazol-2-yl)methanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The (1,3,4-Thiadiazol-2-yl)methanol subclass, in particular, presents a versatile core for the development of novel therapeutic agents. The mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes and interact with biological targets, often with high selectivity and reduced toxicity.[3]
High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[4][5][6] This document provides detailed application notes and protocols for conducting a high-throughput screening campaign of a library of this compound derivatives to identify and characterize compounds with potential therapeutic efficacy.
Data Presentation: Summary of Biological Activities
The following tables summarize quantitative data on the biological activities of various this compound and related 1,3,4-thiadiazole derivatives from published studies.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [7] |
| MDA-MB-231 (Breast) | 53.4 | [7] | |
| Compound 8a | Various (7 lines) | 1.62 - 4.61 | [8] |
| Compound 22d | MCF-7 (Breast) | 1.52 | [8] |
| HCT-116 (Colon) | 10.3 | [8] | |
| Compound 32a | HePG-2 (Liver) | 3.31 | [8] |
| MCF-7 (Breast) | 9.31 | [8] | |
| Compound 32d | HePG-2 (Liver) | 4.12 | [8] |
| MCF-7 (Breast) | 8.76 | [8] | |
| Compound 20b | HepG-2 (Liver) | 4.37 ± 0.7 | [9] |
| A-549 (Lung) | 8.03 ± 0.5 | [9] | |
| Compound 2g | LoVo (Colon) | 2.44 | [3] |
| MCF-7 (Breast) | 23.29 | [3] |
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Series | Microbial Strain | Inhibition Rate (%) or Zone of Inhibition (mm) | Concentration | Reference |
| 79 derivatives | 10 Gram-negative & 9 Gram-positive bacteria | 90-100% inhibition (for many) | Not specified | [10][11] |
| 75 derivatives | 25 fungal species | 90-100% inhibition (for many) | Not specified | [10][11] |
| Compounds 12a-r | Xanthomonas oryzae pv. oryzae | 52-79% | 100 µg/mL | [10] |
| Compounds 33a-g | Staphylococcus aureus, Staphylococcus epidermidis | Moderate to good activity | 25 mg/mL | [10] |
| Pseudomonas aeruginosa, Escherichia coli | Moderate to good activity | 25 mg/mL | [10] | |
| Compound 4i | Phytophthora infestans | EC50 = 3.43 µg/mL | Not applicable | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in a high-throughput screening campaign for this compound derivatives.
Protocol 1: High-Throughput Screening Workflow
This protocol outlines the general workflow for a high-throughput screen to identify bioactive compounds.[5][6][13]
Objective: To screen a library of this compound derivatives for a desired biological activity (e.g., cytotoxicity against a cancer cell line).
Materials:
-
Library of this compound derivatives dissolved in DMSO.
-
Target cells or enzyme and substrate.
-
Appropriate assay reagents (e.g., CellTiter-Glo®, MTT reagent).
-
384-well microplates.[13]
-
Automated liquid handling system.[6]
-
Microplate reader.[14]
Procedure:
-
Assay Development and Miniaturization: Develop a robust and reproducible assay in a low-volume 384-well format.[13]
-
Compound Plating: Use an automated liquid handler to dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well assay plates.
-
Reagent Addition: Add cells or enzyme/substrate solution to the wells.
-
Incubation: Incubate the plates for a predetermined time at a controlled temperature and humidity.
-
Detection: Add the detection reagent (e.g., CellTiter-Glo® for cell viability) and measure the signal using a microplate reader.
-
Data Analysis: Analyze the data to identify "hits" – compounds that produce a significant change in the signal compared to controls. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay.[6]
Visualization:
High-Throughput Screening Workflow
Protocol 2: Cell Viability Assay (ATP-Based)
This protocol is adapted from standard ATP-based cell viability assays, which are well-suited for HTS.[4][15]
Objective: To determine the effect of this compound derivatives on the viability of a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7).
-
Cell culture medium and supplements.
-
Library of this compound derivatives.
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
White, opaque 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add compounds from the library to the wells at various concentrations. Include positive (e.g., a known cytotoxic agent) and negative (e.g., DMSO vehicle) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plates and the ATP-based assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Shake the plates for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 values for active compounds.
Protocol 3: Enzyme Inhibition Assay
This protocol provides a general framework for an enzyme inhibition assay, which can be adapted for specific enzyme targets.[16][17][18]
Objective: To identify and characterize inhibitors of a specific enzyme from the this compound library.
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
Assay buffer.
-
Library of this compound derivatives.
-
Detection reagent appropriate for the assay (e.g., fluorescent or colorimetric).
-
384-well microplates.
-
Microplate reader (fluorescence or absorbance).
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and compounds in the assay buffer.
-
Compound and Enzyme Addition: Dispense the compounds into the wells of a 384-well plate. Add the enzyme solution to each well and incubate for a short period to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: After a specific incubation time, stop the reaction (if necessary) and add the detection reagent. Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound relative to controls and determine the IC50 values for active compounds.
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by this compound derivatives, based on the known anticancer activities of 1,3,4-thiadiazoles.[1]
References
- 1. bepls.com [bepls.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Basics of Enzymatic Assays for HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting & Optimization
Optimization of reaction conditions for (1,3,4-Thiadiazol-2-yl)methanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1,3,4-Thiadiazol-2-yl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the cyclization of a thiosemicarbazide precursor.
Q1: I am experiencing very low or no yield of the desired this compound. What are the potential causes and solutions?
A1: Low or no yield is a common issue that can stem from several factors in the cyclization reaction.
-
Inefficient Dehydrating Agent: The cyclization of the intermediate thiosemicarbazone requires a potent dehydrating agent to facilitate the removal of a water molecule.
-
Solution: Ensure the use of a suitable and sufficient amount of dehydrating agent. Commonly used agents include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA). The choice and quantity are critical; for instance, an insufficient amount of the dehydrating agent can lead to reaction failure.[1]
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter for the cyclization step.
-
Solution: While some reactions can proceed at room temperature, many require heating to overcome the activation energy.[1] A typical temperature range for this type of cyclization is 80-90°C.[2] However, excessive heat can cause degradation of the starting materials or the final product. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Poor Quality of Starting Materials: Impurities present in the starting materials, such as the thiosemicarbazide or the carboxylic acid derivative, can interfere with the reaction.
-
Solution: Ensure the purity of all reagents before commencing the synthesis. Recrystallization or column chromatography of the starting materials may be necessary.
-
-
Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to ensure complete conversion.
-
Solution: Monitor the reaction progress closely using TLC to determine the point of maximum product formation.[2]
-
-
Moisture Contamination: The presence of water can hinder the effectiveness of the dehydrating agent and lead to hydrolysis of intermediates.
-
Solution: Employ anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2]
-
Q2: I am observing a significant amount of a side product in my reaction mixture. How can I identify and minimize its formation?
A2: A common side product in the synthesis of 1,3,4-thiadiazoles is the corresponding 1,3,4-oxadiazole derivative.[2]
-
Identification: The oxadiazole byproduct can often be distinguished from the desired thiadiazole by mass spectrometry, as it will have a lower molecular weight (oxygen atom instead of a sulfur atom).[2]
-
Minimization:
-
Choice of Reagents: The use of a thionating agent like Lawesson's reagent instead of phosphorus-based dehydrating agents can favor the formation of the thiadiazole over the oxadiazole.[3]
-
Reaction Conditions: Careful control of the reaction temperature and time can help to minimize the formation of the oxadiazole byproduct.[2]
-
Q3: How can I effectively purify the synthesized this compound?
A3: Purification is crucial to remove unreacted starting materials, the cyclizing agent, and any byproducts.
-
Work-up Procedure: After the reaction is complete, the mixture is typically cooled to room temperature and then carefully quenched by pouring it onto crushed ice or into cold water. Basification with a solution like sodium hydroxide to a pH of approximately 8 is often performed to neutralize the acidic cyclizing agent.[2]
-
Extraction: The aqueous mixture can then be extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the crude product.
-
Recrystallization: The crude product can often be purified by recrystallization from an appropriate solvent or solvent mixture.[2]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a highly effective purification method. A gradient of solvents, such as hexane and ethyl acetate, can be used to elute the desired compound.
Frequently Asked Questions (FAQs)
Q4: What is a general synthetic strategy for preparing this compound?
A4: A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[4] For this compound, this would typically involve the reaction of a protected form of a hydroxy-substituted carboxylic acid or its derivative with thiosemicarbazide, followed by cyclization and deprotection.
Q5: What are some common dehydrating agents used for the cyclization step, and what are their pros and cons?
A5: Several dehydrating agents can be used for the cyclization of the thiosemicarbazone intermediate.
-
Phosphorus Oxychloride (POCl₃): Highly effective but can be harsh and may lead to the formation of chlorinated byproducts.
-
Concentrated Sulfuric Acid (H₂SO₄): A strong and inexpensive dehydrating agent, but its highly acidic nature can cause degradation of sensitive functional groups.
-
Polyphosphoric Acid (PPA): A viscous and effective dehydrating agent that often gives clean reactions, but can be difficult to handle and remove during work-up.[1]
-
Methanesulfonic Acid: A strong acid that can be used as a dehydrating agent, often resulting in high yields and purity.[5]
Q6: Are there any alternative synthetic routes to 1,3,4-thiadiazoles?
A6: Yes, several other methods exist for the synthesis of the 1,3,4-thiadiazole ring system. These include reactions starting from dithiocarbazates or thiohydrazides.[6] If you are experiencing persistent issues with the thiosemicarbazide route, exploring these alternative pathways may be beneficial.[2]
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for 1,3,4-Thiadiazole Synthesis
| Dehydrating Agent | Typical Reaction Temperature | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux | Highly effective, relatively short reaction times. | Harsh conditions, potential for chlorinated byproducts, corrosive. |
| Conc. Sulfuric Acid (H₂SO₄) | 80-100°C | Inexpensive, readily available. | Highly corrosive, can cause charring and degradation of sensitive substrates. |
| Polyphosphoric Acid (PPA) | 100-140°C | Often gives clean reactions with good yields. | Viscous and difficult to stir, challenging work-up. |
| Methanesulfonic Acid | 80-120°C | Can provide high yields and purity. | Corrosive, may require careful handling. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole (General Procedure)
This protocol outlines a general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for the synthesis of this compound by using an appropriate carboxylic acid derivative.
-
Acylation of Thiosemicarbazide: A mixture of the desired carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is heated in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄).[7] The reaction is typically refluxed for several hours.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of approximately 7-8.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Troubleshooting guide for the cyclization of thiosemicarbazide to form 1,3,4-thiadiazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide precursors.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
Low yields in 1,3,4-thiadiazole synthesis from thiosemicarbazides can stem from several factors. The most critical aspects to investigate are the reaction conditions, the choice of cyclizing agent, and the purity of your starting materials.
-
Inadequate Acidic Conditions: The cyclization to form 1,3,4-thiadiazoles is predominantly favored under acidic conditions.[1][2] If your reaction medium is not sufficiently acidic, the reaction may not proceed efficiently.
-
Ineffective Cyclizing/Dehydrating Agent: This reaction is a dehydration process, requiring a potent agent to remove water and drive the formation of the thiadiazole ring.[3]
-
Suboptimal Temperature and Reaction Time: Temperature is a critical parameter. While many reactions require heating to overcome the activation energy, excessive heat can lead to the degradation of reactants or products.[3] Reaction times can also vary significantly, from a few hours to over 24 hours.[1]
-
Poor Quality of Starting Materials: Impurities in the thiosemicarbazide or the carboxylic acid can interfere with the cyclization process.[1][3]
To improve your yield, consider the following troubleshooting steps:
-
Ensure your reaction is conducted in a strongly acidic medium.
-
Select an appropriate and sufficient amount of a cyclizing agent.
-
Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][4]
-
Purify your starting materials, for instance, by recrystallization.[1]
Q2: My reaction is producing a significant amount of a side product. How can I identify it and favor the formation of the 1,3,4-thiadiazole?
A common side product in this synthesis is the isomeric 1,2,4-triazole derivative.[5] The formation of either the 1,3,4-thiadiazole or the 1,2,4-triazole is highly dependent on the reaction conditions, particularly the pH.[2]
-
1,3,4-Thiadiazole Formation: Favored in acidic media. The mechanism typically involves a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[2]
To suppress the formation of the 1,2,4-triazole byproduct, ensure your reaction is performed under strictly acidic conditions.
Q3: I am having trouble purifying my final 1,3,4-thiadiazole product. What are some effective purification strategies?
Purification challenges often arise from the presence of unreacted starting materials or isomeric byproducts.[5]
-
Recrystallization: This is a common and effective method for purifying solid 1,3,4-thiadiazole derivatives. Suitable solvents include ethanol and DMF.[5]
-
Acid/Base Wash: If the intermediate acylation product of thiosemicarbazide is present, treating the product mixture with a hydrochloric acid solution can help to convert it to the desired thiadiazole and simplify purification.[6]
-
Chromatography: Column chromatography can be employed for more challenging separations.
Monitoring the reaction with TLC is crucial to ensure the complete consumption of starting materials before beginning the work-up and purification.[5]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently acidic reaction medium. | Use strong acids like concentrated H₂SO₄, polyphosphoric acid (PPA), or 25% HCl.[1] |
| Ineffective or insufficient cyclizing/dehydrating agent. | Employ potent dehydrating agents such as POCl₃, PPA, or concentrated H₂SO₄.[1][3] For reactions with carboxylic acids using polyphosphate ester (PPE), ensure a sufficient amount is used (e.g., at least 20 g per 5 mmol of carboxylic acid).[5][6] | |
| Suboptimal reaction temperature or time. | Optimize temperature and monitor the reaction by TLC to determine the ideal reaction duration.[3][4] Some reactions require reflux, while others proceed at room temperature.[1] | |
| Poor solubility of starting materials. | Explore alternative solvents such as THF, dioxane, or isopropanol if reactants do not dissolve in the chosen solvent.[3] | |
| Formation of 1,2,4-Triazole Side Product | Reaction conditions are not sufficiently acidic or are alkaline. | Strictly maintain acidic conditions to favor the formation of the 1,3,4-thiadiazole ring.[2][5] |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Monitor the reaction to completion using TLC.[5] |
| Contamination with the intermediate acylthiosemicarbazide. | Treat the crude product with an acidic solution (e.g., 10% HCl) to promote cyclization of the intermediate.[6] | |
| Presence of isomeric byproducts. | Optimize reaction conditions to improve regioselectivity.[5] Employ effective purification techniques like recrystallization or column chromatography. |
Experimental Protocols at a Glance
| Cyclizing Agent | Typical Reaction Conditions | Notes |
| Concentrated H₂SO₄ | Reaction can often be performed at room temperature or with gentle heating.[1][7] | A strong and common dehydrating agent. |
| Polyphosphoric Acid (PPA) | Often requires heating to facilitate the reaction.[3] | Effective for many substrates. |
| Phosphorus Oxychloride (POCl₃) | Frequently used as both a cyclizing agent and a solvent, often with refluxing.[8] | A powerful but toxic reagent; handle with care. |
| Polyphosphate Ester (PPE) | Reaction in a solvent like chloroform, may require elevated temperatures (e.g., 90 °C in a hydrothermal vessel).[6][9] | A modern alternative to more hazardous reagents. |
| Phosphorus Pentachloride (PCl₅) | Solid-phase reaction at room temperature by grinding the reactants.[10] | Offers a solvent-free and efficient method.[10] |
Visualizing the Workflow and Logic
To aid in understanding the experimental process and decision-making, the following diagrams illustrate a general experimental workflow and a troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: (1,3,4-Thiadiazol-2-yl)methanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1,3,4-Thiadiazol-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 2-substituted-1,3,4-thiadiazoles like this compound?
A1: The most prevalent methods involve the cyclization of thiosemicarbazide or its derivatives with a suitable carboxylic acid or its equivalent.[1][2] Key routes include:
-
From Thiosemicarbazide and a Carboxylic Acid: This is a direct and widely used method where thiosemicarbazide is reacted with a carboxylic acid (in this case, likely glycolic acid or a protected version) in the presence of a strong dehydrating agent.[3]
-
From Acylhydrazines: Acylhydrazines can be reacted with sulfurizing agents like carbon disulfide or isothiocyanates to form the thiadiazole ring.[1][4]
-
Transformation of 1,3,4-Oxadiazoles: Existing 1,3,4-oxadiazole rings can be converted to 1,3,4-thiadiazoles using reagents like Lawesson's reagent.[5][6]
Q2: How can I improve the overall yield of my reaction?
A2: Low yields are a common issue and can often be traced back to several factors. To improve your yield, consider the following:
-
Choice of Dehydrating Agent: The cyclization step is critical and requires an efficient dehydrating agent. Concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA) are effective choices.[7][8] The quantity and type of agent must be optimized for your specific starting materials.
-
Reaction Temperature and Time: Many cyclization reactions require heating to proceed at an optimal rate, often between 80-90°C for several hours.[5] However, excessive heat can cause degradation. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal temperature and duration.[7]
-
Purity of Starting Materials: Impurities in your thiosemicarbazide or carboxylic acid can lead to side reactions and lower yields. Ensure all reagents are of high purity before starting.[7]
-
Anhydrous Conditions: Moisture can hydrolyze intermediates and interfere with dehydrating agents. Using dry solvents and reagents is recommended.[5]
Q3: I am observing a significant side product. What is it likely to be and how can it be minimized?
A3: A frequent impurity in this synthesis is the corresponding 1,3,4-oxadiazole derivative, formed through a competing cyclization pathway.[5]
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Identification: The oxadiazole byproduct will have a lower molecular weight than the target thiadiazole (as oxygen replaces sulfur). This can be confirmed using mass spectrometry.[5]
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Minimization: The choice of cyclizing agent can influence the outcome. Using Lawesson's reagent instead of phosphorus-based dehydrating agents can selectively favor the formation of the thiadiazole.[5][6] Careful control over reaction temperature can also help reduce the formation of this and other byproducts.[5]
Q4: What are the most effective methods for purifying the final product?
A4: Purification is essential to remove unreacted starting materials, the cyclizing agent, and any side products.
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Initial Work-up: After the reaction is complete, the mixture is typically cooled and carefully quenched by pouring it onto ice or into cold water. The pH is often adjusted to ~8 using a base like sodium hydroxide to precipitate the crude product.[5]
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Recrystallization: This is the most common and effective method for purifying the crude solid.[9] Ethanol, or a mixture of ethanol and water, is often a suitable solvent system.[10][11] The key is to use a minimal amount of hot solvent to dissolve the compound and then allow it to cool slowly for crystal formation.[10]
-
Column Chromatography: If recrystallization does not provide sufficient purity, flash column chromatography can be employed to separate the product from closely related impurities.[12]
Troubleshooting Guides
Problem 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product at all. What could be the cause?
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Answer: This is a common problem that can stem from several sources. Use the following checklist to diagnose the issue:
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Inefficient Dehydration: Is your dehydrating agent (e.g., H₂SO₄, POCl₃) active and used in sufficient quantity? These agents are crucial for the cyclization step.[7] Consider trying a different agent like polyphosphoric acid (PPA).
-
Suboptimal Temperature: Was the reaction heated sufficiently? Some cyclizations require elevated temperatures (e.g., 80-90°C) to overcome the activation energy.[5] Conversely, was the temperature too high, leading to degradation? Monitor with TLC to find the optimal temperature.
-
Poor Reagent Quality: Have you confirmed the purity of your starting materials? Impurities can inhibit the reaction.[7]
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Solubility Issues: Were your starting materials fully dissolved in the reaction solvent? Poor solubility can severely limit the reaction rate. If a starting material is not dissolving, consider a different solvent such as THF or dioxane.[7]
-
Incorrect Reaction Time: The reaction may not have run long enough. Use TLC to monitor the consumption of starting materials and the formation of the product to determine the optimal time.[7]
-
Problem 2: Product Fails to Crystallize or Oils Out
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Question: After the work-up, my product is an oil and will not crystallize, or the recrystallization attempt failed. How can I obtain a pure, solid product?
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Answer: Difficulty with crystallization often points to the presence of impurities or an inappropriate choice of solvent.
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Assess Purity: An oily product often indicates significant impurities that are depressing the melting point. Before attempting recrystallization again, try to remove some impurities. A simple wash with a solvent in which the product is insoluble (but the impurities are) might help. If this fails, column chromatography may be necessary.
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Optimize Recrystallization Solvent: The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold.[9] If a single solvent doesn't work, a mixed-solvent system (e.g., ethanol/water, THF/hexane) can be effective.[10] Dissolve the crude product in a minimal amount of the "good" solvent (hot), and then slowly add the "poor" solvent (hot) until the solution becomes slightly cloudy. Allow it to cool slowly.[10]
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Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of the pure compound.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles, which can serve as a benchmark for optimizing your synthesis.
| Starting Materials | Cyclizing/Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiosemicarbazide + Carboxylic Acid | Conc. H₂SO₄ | - | 90 | 2 | ~65 | [3] |
| Thiosemicarbazide + Carboxylic Acid | POCl₃ | - | Reflux | 3-4 | 70-85 | [8][11][13] |
| Acylhydrazine + CS₂ + KOH | Ethanol | Reflux | - | - | ~81 | [1] |
| N,N'-Acylhydrazine | Lawesson's Reagent | Toluene | Reflux | - | High | [6] |
| Thiosemicarbazide + Ester | POCl₃ | - | - | - | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclization
This protocol is a representative method based on the cyclization of thiosemicarbazide with glycolic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (1.0 eq) and glycolic acid (1.1 eq).
-
Addition of Cyclizing Agent: Slowly and carefully, add phosphorus oxychloride (POCl₃) (3.0 eq) to the mixture in a fume hood while cooling the flask in an ice bath.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 100-110°C) for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).[8][11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or 10% NaOH until the pH reaches ~8. A precipitate should form.[5]
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Isolation: Collect the crude solid product by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Place a small amount of the crude, dry solid into a test tube and add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. The ideal solvent dissolves the solid when hot but not when cold.[9] Ethanol or an ethanol/water mixture is a good starting point.[11]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely.[10]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[10]
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]
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Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals completely before determining the melting point and yield.[10]
Visual Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Step-by-step workflow for purification by recrystallization.
Caption: Logical diagram for troubleshooting low reaction yield.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. bu.edu.eg [bu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.qu.edu.iq [repository.qu.edu.iq]
Technical Support Center: Large-Scale Synthesis of (1,3,4-Thiadiazol-2-yl)methanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (1,3,4-Thiadiazol-2-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for preparing this compound on a large scale?
A1: The most straightforward and commonly employed method for the large-scale synthesis of this compound is the acid-catalyzed cyclization of thiosemicarbazide with glycolic acid. This one-pot reaction is favored for its use of readily available and inexpensive starting materials. Strong dehydrating acids such as concentrated sulfuric acid or polyphosphoric acid are typically used to facilitate the formation of the thiadiazole ring.
Q2: I am observing a low yield of the desired product. What are the potential reasons?
A2: Low yields in the synthesis of this compound can be attributed to several factors. Incomplete reaction due to insufficient heating or reaction time is a common issue. The choice and concentration of the acid catalyst are also critical; an inadequate amount may lead to incomplete cyclization. Additionally, side reactions, such as the formation of isomeric byproducts or degradation of the starting materials or product under harsh acidic conditions, can significantly reduce the yield. The purity of the starting materials, particularly the thiosemicarbazide, is also crucial.
Q3: What are the typical impurities encountered in this synthesis, and how can they be minimized?
A3: Common impurities include unreacted starting materials (thiosemicarbazide and glycolic acid), and potential side products from the self-condensation of glycolic acid or the formation of other thiadiazole isomers under certain conditions. To minimize these impurities, it is important to maintain precise control over the reaction temperature and stoichiometry of the reactants. Ensuring the purity of the starting materials and gradual addition of the acid catalyst can also help in reducing the formation of byproducts.
Q4: The purification of this compound is proving to be difficult due to its high polarity. What purification strategies are recommended?
A4: Due to the presence of the polar hydroxyl group and the heterocyclic ring, this compound is highly soluble in polar solvents, making extraction and purification challenging. Column chromatography using silica gel with a polar eluent system (e.g., ethyl acetate/methanol or dichloromethane/methanol mixtures) is a common laboratory-scale purification method. For large-scale purification, recrystallization from a suitable solvent system is often more practical. Techniques such as hydrophilic interaction liquid chromatography (HILIC) can also be effective for separating highly polar compounds.
Q5: Are there any alternative synthetic routes to this compound?
A5: Yes, an alternative two-step approach involves the initial synthesis of a 1,3,4-thiadiazole precursor, such as 1,3,4-thiadiazole-2-carboxylic acid or its ester, followed by reduction to the corresponding alcohol. The carboxylic acid can be prepared by the cyclization of thiosemicarbazide with oxalic acid. The subsequent reduction of the carboxylic acid or its ester to the alcohol can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), although care must be taken to avoid reduction of the thiadiazole ring.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction has been allowed to proceed for the recommended duration (typically several hours).- Temperature: Verify that the reaction is being conducted at the optimal temperature. Cyclization reactions of this type often require heating (e.g., 80-100 °C). |
| Inefficient Dehydrating Agent | - The choice and concentration of the acid are critical. Concentrated sulfuric acid or polyphosphoric acid (PPA) are effective. Ensure the acid is of high purity and used in the correct stoichiometric amount. |
| Purity of Starting Materials | - Ensure that the thiosemicarbazide and glycolic acid are of high purity and dry. Impurities can lead to side reactions and lower yields. |
| Side Reactions/Degradation | - Temperature Control: Maintain strict temperature control. Overheating can lead to the decomposition of the product.- Order of Addition: Consider adding the acid catalyst slowly to a cooled mixture of the reactants to control the initial exothermic reaction. |
Issue 2: Difficulty in Product Isolation and Purification
| Possible Cause | Recommended Solution |
| High Polarity of the Product | - Extraction: Use a highly polar solvent like ethyl acetate or a mixture of chloroform and isopropanol for extraction. Multiple extractions may be necessary.- Purification: For column chromatography, use a polar stationary phase like silica gel and a polar eluent system. Gradient elution may be required. For large-scale, recrystallization from a suitable solvent mixture (e.g., ethanol/water, acetonitrile) should be explored. |
| Product is an Oil or Gummy Solid | - This may indicate the presence of impurities. Attempt to purify a small sample by column chromatography to identify the components. If the pure product is an oil, techniques like Kugelrohr distillation (if thermally stable) or preparative HPLC may be necessary. |
| Co-elution of Impurities | - If impurities co-elute with the product during column chromatography, try a different solvent system or a different stationary phase (e.g., alumina, or a bonded phase for reversed-phase chromatography if the polarity can be suitably modified). |
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and a related analogue. Please note that yields can vary significantly based on reaction scale and specific conditions.
| Compound | Starting Materials | Catalyst/Reagent | Reaction Temperature | Reaction Time | Reported Yield |
| This compound | Thiosemicarbazide, Glycolic Acid | Conc. H₂SO₄ | 80-100 °C | 4-6 hours | 60-75% (typical) |
| 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)ethanol | 2-Mercapto-5-methyl-1,3,4-thiadiazole, Acetaldehyde | Not specified | Not specified | Not specified | 89.0% |
Experimental Protocols
Protocol 1: Direct Synthesis from Thiosemicarbazide and Glycolic Acid
This protocol describes a common method for the laboratory-scale synthesis of this compound.
Materials:
-
Thiosemicarbazide (1.0 eq)
-
Glycolic acid (1.1 eq)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Ethyl Acetate
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide and glycolic acid.
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Cool the flask in an ice bath.
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Slowly and carefully add concentrated sulfuric acid to the mixture with stirring.
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After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in ethyl acetate) or by recrystallization.
Protocol 2: Alternative Synthesis via Reduction of a Carboxylic Acid Ester
This protocol outlines a two-step alternative route.
Step 1: Synthesis of Ethyl 1,3,4-thiadiazole-2-carboxylate
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Follow a similar procedure to Protocol 1, but use ethyl oxalyl chloride as the acylating agent instead of glycolic acid.
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Purify the resulting ethyl 1,3,4-thiadiazole-2-carboxylate by column chromatography or recrystallization.
Step 2: Reduction to this compound Materials:
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Ethyl 1,3,4-thiadiazole-2-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
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Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)
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Ethyl Acetate
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
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Cool the suspension in an ice bath.
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Slowly add a solution of ethyl 1,3,4-thiadiazole-2-carboxylate in anhydrous THF to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
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Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting solid and wash it thoroughly with ethyl acetate.
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Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify as described in Protocol 1.
Visualizations
Below are diagrams illustrating the synthetic pathways and a general troubleshooting workflow.
Caption: Synthetic pathways for this compound.
Technical Support Center: Purification of 1,3,4-Thiadiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,3,4-thiadiazole derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 1,3,4-thiadiazole derivatives in a question-and-answer format.
Question: My crude product is an oil and won't solidify. How can I crystallize it?
Answer: An oily product that is difficult to crystallize is a common issue. This can be due to the presence of residual solvent or impurities that depress the melting point. Here are several techniques to try:
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Solvent Removal: Ensure all reaction solvents are completely removed under high vacuum, possibly with gentle heating.
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Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the oil to induce crystallization.
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Trituration: Add a non-solvent (a solvent in which your product is insoluble but the impurities are soluble). Stir the mixture vigorously. This can wash away impurities and induce the product to solidify. Common non-solvents for polar thiadiazoles include hexane or diethyl ether.
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Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimum amount of a good solvent, then slowly add a non-solvent until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can promote crystal formation.
Question: My recrystallization yield is very low. What are the common causes and how can I improve it?
Answer: Low recovery from recrystallization is typically caused by using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.
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Use the Minimum Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[1]
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Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages the formation of small, often impure crystals and can trap impurities.[2]
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Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or funnel stem.[1]
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Solvent Choice: Ensure you have selected an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point.[2]
Workflow for Purification of 1,3,4-Thiadiazole Derivatives
Caption: General experimental workflow for the purification of 1,3,4-thiadiazole derivatives.
Question: My compound appears to be decomposing on the silica gel column. How can I purify it?
Answer: The slightly acidic nature of standard silica gel can cause decomposition of sensitive compounds. 1,3,4-thiadiazoles, being nitrogen-containing heterocycles, can be susceptible to this.
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Deactivate Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1%), in your eluent before packing the column.[3]
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Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[3]
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Reverse-Phase Chromatography: If your compound is sufficiently nonpolar, reverse-phase (C18) silica gel can be an effective alternative, using polar solvents like acetonitrile and water.[4]
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Recrystallization: If chromatography is problematic, focus on optimizing a recrystallization protocol, which is often a gentler method.
Troubleshooting Recrystallization Failure
References
Side-reactions in the synthesis of (1,3,4-Thiadiazol-2-yl)methanol and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1,3,4-Thiadiazol-2-yl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using thiosemicarbazide and glycolic acid as starting materials.
Issue 1: Low Yield of this compound
Question: My reaction to synthesize this compound from thiosemicarbazide and glycolic acid is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can be attributed to several factors, primarily incomplete reaction, side-product formation, or product degradation. Here are the key aspects to consider for yield improvement:
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Choice of Dehydrating Agent: The cyclization of thiosemicarbazide with a carboxylic acid requires a strong dehydrating agent to facilitate the removal of water. Commonly used agents include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA). The efficiency of these agents can vary, and optimization may be required. A milder and often effective alternative is the use of polyphosphate ester (PPE), which can lead to cleaner reactions and higher yields.[1]
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Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion of the starting materials. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the product or promote the formation of side-products. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. For cyclizations using strong acids like H₂SO₄, heating on a water bath at 80-90°C for several hours is a common practice.[2]
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Purity of Starting Materials: The purity of thiosemicarbazide and glycolic acid is critical. Impurities can interfere with the reaction and lead to the formation of undesired byproducts, thereby reducing the yield of the target compound. Ensure that the starting materials are of high purity before use.
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Work-up Procedure: The work-up procedure is crucial for isolating the product and minimizing losses. After the reaction, the mixture is typically poured onto crushed ice and neutralized. The pH of the solution should be carefully adjusted, as the product may be soluble at very low or high pH. Incomplete precipitation will result in a lower isolated yield.
Issue 2: Formation of an Unexpected Side-Product
Question: I have isolated a significant amount of a side-product that is not my target this compound. What could this side-product be, and how can I prevent its formation?
Answer:
The most common side-product in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide derivatives is the isomeric 1,2,4-triazole. The formation of these two different heterocyclic rings is highly dependent on the reaction conditions, particularly the pH of the medium.
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Formation of 1,2,4-Triazoles: The cyclization of acylthiosemicarbazide intermediates in an alkaline (basic) medium typically leads to the formation of 1,2,4-triazole derivatives.[3][4] To favor the formation of the desired 1,3,4-thiadiazole, the reaction should be carried out in a strongly acidic medium.[3][5]
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Formation of Imidazolidine Derivatives: In some specific cases, particularly when using anhydrous acetic acid as the reaction medium under reflux conditions, the cyclization of thiosemicarbazides can lead to the formation of imidazolidine derivatives instead of 1,3,4-thiadiazoles.[6] To avoid this, it is recommended to use stronger dehydrating agents like H₂SO₄ or POCl₃.
-
Other Heterocyclic Systems: Depending on the specific reactants and conditions, other heterocyclic systems such as thiadiazines, thiazoles, and pyrazoles can also be formed as side-products. The formation of these is generally less common in the direct cyclization of thiosemicarbazide with a simple carboxylic acid but should be considered as a possibility.
Prevention of Side-Product Formation:
-
Maintain Acidic Conditions: Ensure that the reaction medium is sufficiently acidic throughout the synthesis to favor the formation of the 1,3,4-thiadiazole ring.
-
Control Reaction Temperature: Avoid excessive temperatures that might promote alternative reaction pathways or degradation.
-
Choice of Solvent: The choice of solvent can influence the reaction pathway. For the synthesis of 1,3,4-thiadiazoles, protic solvents in the presence of a strong acid are commonly employed.
Issue 3: Difficulty in Purifying the Final Product
Question: I am having trouble purifying this compound. What are the recommended purification methods?
Answer:
Purification of the final product is essential to remove unreacted starting materials, the dehydrating agent, and any side-products.
-
Recrystallization: The most common method for purifying solid organic compounds is recrystallization. A suitable solvent for recrystallization is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 1,3,4-thiadiazole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like DMF-water.[7]
-
Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography can be employed. The choice of the stationary phase (e.g., silica gel) and the mobile phase (a mixture of solvents) will depend on the polarity of the target compound and the impurities.
-
Washing: After precipitation during the work-up, thoroughly washing the crude product with cold water can help to remove inorganic salts and other water-soluble impurities. Washing with a non-polar solvent like diethyl ether can remove non-polar side-products.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 2-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide?
A1: The reaction proceeds via a cyclodehydration mechanism. The proposed mechanism starts with a nucleophilic attack of the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid to form an acylthiosemicarbazide intermediate. This is followed by an intramolecular cyclization where the sulfur atom attacks the imine carbon, and subsequent dehydration (elimination of a water molecule) under acidic conditions leads to the formation of the aromatic 1,3,4-thiadiazole ring.
Q2: Are there any safer alternatives to using phosphorus oxychloride or concentrated sulfuric acid?
A2: Yes, polyphosphate ester (PPE) has been reported as an effective and less hazardous alternative for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide. This method often results in good yields and avoids the use of highly corrosive and toxic reagents.[1][8]
Q3: How can I confirm the structure of my synthesized this compound?
A3: The structure of the synthesized compound can be confirmed using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹), C-H stretches, C=N stretching of the thiadiazole ring (around 1600 cm⁻¹), and C-S stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show a signal for the hydroxyl proton (which is exchangeable with D₂O), a signal for the methylene protons (-CH₂OH), and signals corresponding to the proton on the thiadiazole ring.
-
¹³C NMR will show distinct signals for the carbon atoms in the thiadiazole ring and the methylene carbon.
-
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition.
Q4: What are the typical reaction conditions for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles?
A4: Typical conditions involve reacting a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent. The reaction is often heated to facilitate the cyclization.
| Parameter | Typical Range/Condition | Reference |
| Dehydrating Agent | Concentrated H₂SO₄, POCl₃, PPA, PPE | [1][2][5] |
| Solvent | Often neat (no solvent), or Chloroform with PPE | [8] |
| Temperature | Room temperature to 90°C | [2] |
| Reaction Time | 1 to 10 hours | [1][8] |
| Work-up | Pouring into ice-water, neutralization with a base (e.g., NH₄OH, NaHCO₃) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Polyphosphoric Acid (General Procedure)
This protocol is a general method that can be adapted for the synthesis of this compound by using glycolic acid as the carboxylic acid.
-
Reaction Setup: In a round-bottom flask, add the carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Addition of Dehydrating Agent: Carefully add polyphosphoric acid (PPA) to the mixture with stirring. An excess of PPA is typically used to ensure complete reaction.
-
Heating: Heat the reaction mixture with stirring. The optimal temperature and time will depend on the specific carboxylic acid used. Monitor the reaction progress by TLC. A typical condition is heating at 80-90°C for 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a suitable base, such as a concentrated solution of sodium hydroxide or ammonia, while keeping the mixture cool in an ice bath. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: Dry the crude product and then purify it by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Polyphosphate Ester (PPE)
This protocol offers a milder alternative to strong acids.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent like chloroform.
-
Addition of PPE: Add polyphosphate ester (PPE) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 10 hours), monitoring the progress by TLC.[8]
-
Work-up: After completion, cool the reaction mixture and add water.
-
Neutralization: Neutralize the mixture with a base such as sodium bicarbonate (NaHCO₃).[8]
-
Isolation: The product will precipitate. Collect the solid by filtration and wash it with water and an organic solvent like hexane.
-
Purification: Purify the crude product by recrystallization.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Influence of reaction medium on cyclization.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. jocpr.com [jocpr.com]
- 2. chemmethod.com [chemmethod.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Refinement of protocols for the functionalization of the 1,3,4-thiadiazole ring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the 1,3,4-thiadiazole ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles?
The most common precursors for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles are thiosemicarbazides and their derivatives. These are often reacted with carboxylic acids, acyl chlorides, or orthoesters. Another prevalent method involves the cyclization of diacylhydrazines using a sulfur source like Lawesson's reagent.
Q2: How can I minimize the formation of 1,2,4-triazole side products?
The formation of 1,2,4-triazole derivatives is a common issue, particularly when starting from acylthiosemicarbazides under alkaline conditions. To favor the formation of the desired 1,3,4-thiadiazole, it is recommended to perform the cyclization in an acidic medium.[1]
Q3: What are the typical dehydrating agents used in 1,3,4-thiadiazole synthesis, and how do I choose the right one?
Commonly used dehydrating agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1] The choice of agent depends on the specific substrates and desired reaction conditions. For instance, POCl₃ is often effective for the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide.[2]
Q4: My starting material is not dissolving in the reaction solvent. What should I do?
Poor solubility of starting materials can significantly hinder the reaction. If you encounter solubility issues with solvents like ethanol, consider exploring alternatives such as tetrahydrofuran (THF), dioxane, or isopropanol.[1] Gentle heating or sonication may also aid in dissolution.
Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of the 1,3,4-thiadiazole ring.
Issue 1: Low or No Product Yield
Possible Causes & Solutions:
-
Inefficient Dehydrating Agent: The cyclization step is often moisture-sensitive. Ensure your dehydrating agent is fresh and used in sufficient quantity. For example, an inadequate amount of a PPA equivalent can lead to reaction failure.[1]
-
Suboptimal Reaction Temperature: Many cyclization reactions require heating to proceed at an optimal rate. However, excessive heat can cause degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time.[1] For microwave-assisted syntheses, optimization of both temperature and irradiation time is crucial for improving yields.[1]
-
Poor Quality Starting Materials: Impurities in your starting materials, such as the carboxylic acid or thiosemicarbazide, can interfere with the reaction. It is advisable to verify the purity of your reagents before commencing the synthesis.[1]
-
Incorrect Reaction Time: The reaction may not have reached completion. Use TLC to monitor the consumption of starting materials and the formation of the product to establish the optimal reaction duration.[1]
Issue 2: Presence of Significant Impurities or Side Products
Possible Causes & Solutions:
-
Formation of 1,2,4-Triazoles: As mentioned in the FAQs, acidic conditions generally favor the formation of 1,3,4-thiadiazoles over 1,2,4-triazoles.[1]
-
Unreacted Starting Materials: If TLC indicates incomplete conversion, consider extending the reaction time or moderately increasing the temperature.
-
Side Reactions of Reagents: Some reagents can lead to undesired side products. A thorough review of the literature for your specific reaction can help anticipate and mitigate these issues.
Data Presentation: Reaction Condition Optimization
The following table summarizes the optimization of reaction conditions for the synthesis of a 1,3,4-thiadiazole from nitroethane and benzoylhydrazine using elemental sulfur.
| Entry | Base | Solvent | Yield of 3a (%) |
| 1 | Na₂S·9H₂O | DMF | Excellent |
| - | - | - | - |
Reactions were carried out with 0.2 mmol of 1, 0.4 mmol of 2, 0.4 mmol of S8 and 0.36 mmol of Na2S·9H2O in DMF (2 mL) under nitrogen with stirring at room temperature for 24 hours.[3][4]
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives[2]
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A mixture of the aromatic carboxylic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature.
-
Thiosemicarbazide (3.00 mmol) is then added to the mixture.
-
The resulting mixture is heated at 80–90 °C for one hour with stirring.
-
After cooling the reaction mixture in an ice bath, 40 mL of water is carefully added.
-
The resulting suspension is refluxed for 4 hours.
-
The mixture is cooled, and the solution is basified to pH 8 using a 50% sodium hydroxide solution while stirring.
-
The precipitate is filtered and recrystallized to yield the final product.
Protocol 2: Synthesis of N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide[2]
-
A mixture of 5-phenyl-1,3,4-thiadiazol-2-amine (1.8 mmol), acetic anhydride (3.6 mL), and pyridine (3 mL) is refluxed for 2 hours.
-
After the solution is cooled, the resulting crystals are collected by filtration.
-
The collected crystals are then recrystallized from methanol.
Visualizations
Experimental Workflow for Troubleshooting Low Yield
References
Technical Support Center: Enhancing the Solubility of 1,3,4-Thiadiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 1,3,4-thiadiazole compounds in common solvents. This guide offers practical strategies and detailed experimental protocols to overcome these solubility challenges in your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My 1,3,4-thiadiazole compound precipitates from my aqueous assay buffer when I dilute it from a DMSO stock solution.
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Question: What is the likely cause of this precipitation? Answer: This common issue is known as "precipitation upon dilution." Your compound is likely soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer used for your assay. When the DMSO stock is diluted into the aqueous buffer, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.
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Question: How can I prevent this precipitation? Answer: You can try several approaches:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically below 0.5%) to minimize its effect on the assay while still maintaining the compound's solubility.[1]
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Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol. This can sometimes improve the compound's solubility in the final aqueous solution.[1]
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Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent composition can sometimes prevent the compound from "crashing out" of the solution.[1]
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Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound.
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Problem 2: I need to dissolve my 1,3,4-thiadiazole compound directly in an aqueous buffer for my experiment, but it has very low solubility.
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Question: What are the primary strategies for improving the aqueous solubility of my compound? Answer: Several strategies can be employed, which can be broadly categorized as physical and chemical modifications.[1]
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Physical Modifications:
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Particle Size Reduction (Nanosuspension): Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[1][2]
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Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution.[1][3]
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Complexation with Cyclodextrins: Encapsulating the hydrophobic thiadiazole derivative within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.[1][4]
-
-
Chemical Modifications:
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pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solvent can significantly increase solubility.[5][6]
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Salt Formation: For derivatives with acidic or basic functional groups, forming a salt can dramatically increase aqueous solubility.[1][7]
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Prodrug Approach: A poorly soluble drug can be chemically modified into a more soluble "prodrug" that is converted back to the active drug in the body.[1][8]
-
-
Frequently Asked Questions (FAQs)
Q1: Why do many 1,3,4-thiadiazole derivatives exhibit poor water solubility?
A1: The low water solubility of many 1,3,4-thiadiazole derivatives is often due to their chemical structure. The presence of the thiadiazole ring itself, along with lipophilic (fat-loving) substituents such as phenyl rings, increases the overall hydrophobicity of the molecule.[1][9] Additionally, the planar nature of the thiadiazole ring can lead to strong crystal lattice energy, making it difficult for solvent molecules to surround and dissolve the compound.
Q2: How much can I expect to improve the solubility of my compound?
A2: The degree of solubility enhancement depends on the chosen method and the specific properties of your 1,3,4-thiadiazole derivative. Improvements can range from a few-fold to several thousand-fold. The following table summarizes quantitative data on solubility improvements for thiadiazole derivatives using various techniques. While some data is for the closely related 1,2,4-thiadiazole isomers, it provides a strong indication of the potential for these methods.
Data Presentation: Solubility Enhancement of Thiadiazole Derivatives
| Compound Type | Enhancement Technique | Carrier/Complexing Agent | Solvent/Media | Solubility Increase (Approx.) | Reference |
| 1,2,4-Thiadiazole Derivative | Solid Dispersion | Pluronic F127 | Aqueous Buffer | Dramatic Increase | [3] |
| 1,2,4-Thiadiazole Derivative | Complexation | Hydroxypropyl-β-cyclodextrin | Phosphate Buffer (pH 7.4) | Significant | [4] |
| 6-(acetylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-hexanamide | Complexation | 2-hydroxypropyl-β-cyclodextrin | Buffer solution pH 7.4 | Not specified, but complex formed | [10] |
| 1,2,4-Thiadiazole Derivative | Co-solvency with polymers | PEG 6000, PVP, Pluronic F127 | Buffer solutions pH 1.2 and 7.4 | F127 > PVP > PEG | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the solubility of 1,3,4-thiadiazole derivatives. These protocols are based on successful applications with related thiadiazole isomers and should be optimized for your specific compound.
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This method involves dissolving the 1,3,4-thiadiazole derivative and a hydrophilic carrier in a common solvent, followed by the evaporation of the solvent.
Materials:
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1,3,4-Thiadiazole derivative
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, Pluronic F127)
-
Suitable organic solvent (e.g., methanol, ethanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle or pulverizer
Procedure:
-
Accurately weigh the 1,3,4-thiadiazole derivative and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.
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Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the flask wall.
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Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Freeze-Drying Method
This method involves the formation of an inclusion complex between the 1,3,4-thiadiazole derivative and a cyclodextrin, followed by lyophilization.
Materials:
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1,3,4-Thiadiazole derivative
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin by dissolving it in deionized water or a suitable buffer with stirring.
-
Slowly add the 1,3,4-thiadiazole derivative to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.
-
Continue stirring the mixture at a constant temperature for 24-72 hours to reach equilibrium for complex formation.
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Freeze the resulting solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained. The resulting powder is the inclusion complex, which should be tested for its improved aqueous solubility.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. journal.appconnect.in [journal.appconnect.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. permegear.com [permegear.com]
Stability issues of (1,3,4-Thiadiazol-2-yl)methanol under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (1,3,4-Thiadiazol-2-yl)methanol under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a relatively stable aromatic heterocyclic compound. However, its stability can be compromised under certain conditions, leading to degradation. The primary concerns involve its susceptibility to oxidation, particularly under acidic hydrolytic and photolytic conditions. The methanol moiety is a potential site for oxidation, and the thiadiazole ring may be susceptible to cleavage under harsh basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For solutions, it is advisable to use freshly prepared solutions and store them at low temperatures (2-8 °C) for short periods, protected from light.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing heterocyclic rings, especially those with sulfur atoms, can be sensitive to light. Photolytic degradation can occur, potentially leading to complex degradation pathways. It is recommended to handle the compound and its solutions in a manner that minimizes exposure to direct sunlight or strong artificial light. Amber vials or containers wrapped in aluminum foil should be used for storage of solutions.
Q4: What are the likely degradation products of this compound?
A4: Based on studies of similar structures, a likely degradation product under acidic hydrolytic and oxidative conditions is the corresponding aldehyde, 1,3,4-thiadiazole-2-carbaldehyde, which may be further oxidized to 1,3,4-thiadiazole-2-carboxylic acid. Under harsh basic conditions, ring opening of the thiadiazole moiety is a possibility, leading to various acyclic sulfur and nitrogen-containing compounds. Photolytic degradation may result in a more complex mixture of products due to radical-mediated reactions.
Troubleshooting Guides
Issue 1: Unexpected Impurities Observed in HPLC Analysis After Acidic Workup
Possible Cause: Degradation of this compound has likely occurred due to the acidic conditions, potentially coupled with the presence of dissolved oxygen. A primary degradation pathway under these conditions is the oxidation of the methanol group to an aldehyde or carboxylic acid.
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared sample of this compound using the same HPLC method to confirm the absence of the impurity in the starting material.
-
Characterize Impurity: If possible, use LC-MS to determine the molecular weight of the impurity. A mass corresponding to 1,3,4-thiadiazole-2-carbaldehyde (M+H)+ or 1,3,4-thiadiazole-2-carboxylic acid (M+H)+ would support this degradation pathway.
-
Optimize Conditions:
-
Temperature: Perform the acidic workup at a lower temperature (e.g., 0-5 °C) to reduce the rate of degradation.
-
Inert Atmosphere: Degas all solvents and perform the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Minimize Exposure Time: Reduce the time the compound is in contact with the acidic medium.
-
Issue 2: Loss of Compound Integrity in Basic Solutions
Possible Cause: The 1,3,4-thiadiazole ring can be susceptible to nucleophilic attack and subsequent ring-opening under strong basic conditions, especially at elevated temperatures.
Troubleshooting Steps:
-
pH Control: If possible, use a milder base or maintain the pH of the solution as close to neutral as the experimental protocol allows.
-
Temperature Reduction: Conduct the experiment at a lower temperature to decrease the rate of base-catalyzed hydrolysis.
-
Alternative Reagents: Explore alternative, non-basic conditions if the reaction chemistry permits.
Issue 3: Appearance of Multiple Degradation Peaks During Photostability Studies
Possible Cause: this compound is likely undergoing photodegradation, which can proceed through various radical pathways, leading to a complex mixture of degradation products.
Troubleshooting Steps:
-
Control for Light Exposure: Ensure that all handling and storage of the compound and its solutions are performed with adequate protection from light (e.g., using amber glassware, covering equipment with foil).
-
Wavelength Specificity: If the experimental setup allows, investigate the effect of different wavelengths of light to identify the most damaging range.
-
Use of Photostabilizers: For formulation development, the inclusion of appropriate photostabilizing excipients may be necessary.
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Condition | Potential Issue | Key Degradation Product(s) (Hypothesized) | Mitigation Strategies |
| Acidic (e.g., 0.1 M HCl) | Oxidation of the methanol group. | 1,3,4-Thiadiazole-2-carbaldehyde, 1,3,4-Thiadiazole-2-carboxylic acid | - Lower temperature- Use of inert atmosphere- Minimize exposure time |
| Basic (e.g., 0.1 M NaOH) | Ring opening of the thiadiazole nucleus. | Acyclic sulfur and nitrogen-containing compounds | - Use milder base- Lower temperature- Buffer to a lower pH if possible |
| Oxidative (e.g., 3% H₂O₂) | Oxidation of the methanol group and potentially the sulfur atom. | 1,3,4-Thiadiazole-2-carbaldehyde, 1,3,4-Thiadiazole-2-carboxylic acid, N-oxides, S-oxides | - Use of antioxidants- Degas solvents- Store under inert atmosphere |
| Photolytic (UV/Vis Light) | Photodegradation via radical pathways. | Complex mixture of various degradation products. | - Protect from light using amber glassware or foil- Use of photostabilizers in formulations |
| Thermal (Elevated Temp.) | General acceleration of other degradation pathways. | Similar to other conditions, but at an accelerated rate. | - Store at recommended cool temperatures- Avoid prolonged exposure to heat |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution in a transparent vial to a photostability chamber (ICH Q1B option 2) for a defined period. A control sample should be wrapped in aluminum foil and kept in the same chamber.
-
Thermal Degradation: Place 2 mL of the stock solution in an oven at 80 °C for 48 hours.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
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Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary to resolve all degradation products. A typical starting point could be a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Example Gradient: 0-5 min (95:5 A:B), 5-20 min (gradient to 50:50 A:B), 20-25 min (gradient to 95:5 A:B), 25-30 min (re-equilibration at 95:5 A:B). (A = 0.1% Formic acid in water, B = Acetonitrile).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development to assess peak purity). A starting wavelength could be around 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mandatory Visualizations
Caption: Proposed degradation pathway under acidic and oxidative stress.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Consistent Synthesis of (1,3,4-Thiadiazol-2-yl)methanol Analogs
Welcome to the technical support center for the synthesis of (1,3,4-Thiadiazol-2-yl)methanol analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and successful synthesis of these valuable compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound analogs, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired this compound Product.
Q1: My reaction to form the 1,3,4-thiadiazole ring is resulting in a low yield or no product at all. What are the common causes?
A1: Low or no yield in 1,3,4-thiadiazole synthesis can stem from several factors:
-
Inefficient Dehydrating Agent: The cyclization step to form the thiadiazole ring often requires a potent dehydrating agent to drive the reaction to completion. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). The choice and quantity of the dehydrating agent are critical for success.[1]
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in the cyclization process. While some reactions can proceed at room temperature, many require heating to overcome the activation energy. Conversely, excessive heat can lead to the degradation of starting materials or the final product. The optimal temperature is substrate-dependent and may require empirical optimization.
-
Poor Quality Starting Materials: Impurities in the starting materials, such as the carboxylic acid (or its derivative) and thiosemicarbazide, can significantly interfere with the reaction. It is essential to use pure and dry reagents.
-
Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1]
-
Solubility Issues: Poor solubility of the starting materials in the chosen solvent can hinder the reaction rate. If solubility is an issue, exploring alternative solvents such as THF, dioxane, or isopropanol may be necessary.[1]
Q2: I am attempting to reduce a 1,3,4-thiadiazole-2-carboxylic acid or its ester to the corresponding methanol analog, but the reaction is inefficient. What could be the problem?
A2: The reduction of carboxylic acid derivatives on the 1,3,4-thiadiazole ring can be challenging. Here are some potential issues:
-
Choice of Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically required for the reduction of esters and carboxylic acids to alcohols. Milder reagents like sodium borohydride are generally not effective for this transformation.
-
Reaction Conditions: The reduction with LiAlH₄ is usually carried out in anhydrous ethereal solvents like diethyl ether or THF. The presence of moisture can quench the reducing agent and halt the reaction.
-
Stability of the Thiadiazole Ring: While generally stable, the 1,3,4-thiadiazole ring can be sensitive to certain harsh reducing conditions. It is crucial to control the reaction temperature, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature.
-
Work-up Procedure: The work-up of LiAlH₄ reactions requires careful quenching of the excess reagent, typically with a sequential addition of water and a sodium hydroxide solution. An improper work-up can lead to the loss of product.
Issue 2: Formation of Side Products.
Q3: I am observing significant side product formation in my reaction. How can I identify and minimize them?
A3: Side product formation is a common challenge in heterocyclic synthesis.
-
Formation of Oxadiazoles: When starting from acylhydrazides, there is a possibility of forming the corresponding 1,3,4-oxadiazole as a byproduct. The use of a thionating agent like Lawesson's reagent can favor the formation of the desired thiadiazole.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the final product mixture. Monitoring the reaction by TLC can help ensure the reaction goes to completion.
-
Decomposition: As mentioned, excessive heat can lead to the decomposition of both starting materials and products, resulting in a complex mixture of byproducts.
Issue 3: Difficulty in Product Purification.
Q4: I am having trouble purifying my this compound analog. What are some effective purification strategies?
A4: The hydroxyl group in the target molecule can make it quite polar, which can present purification challenges.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Column Chromatography: For non-crystalline products or for removing closely related impurities, column chromatography on silica gel is a standard technique. Due to the polarity of the product, a relatively polar eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) will likely be required.
-
Aqueous Work-up: During the work-up, the polarity of the product might cause it to be partially soluble in the aqueous phase. To minimize loss, ensure thorough extraction with an appropriate organic solvent. If the product is sufficiently water-soluble, back-extraction of the aqueous layer may be necessary.
Frequently Asked Questions (FAQs)
Q5: What are the most common synthetic routes to prepare this compound analogs?
A5: There are two primary synthetic strategies:
-
Direct Cyclization: This involves the reaction of thiosemicarbazide with glycolic acid or a derivative (e.g., an ester or acid chloride). This method constructs the thiadiazole ring with the hydroxymethyl group already in place.
-
Functional Group Transformation: This approach involves first synthesizing a 1,3,4-thiadiazole with a precursor functional group at the 2-position, which is then converted to the hydroxymethyl group. A common precursor is a carboxylic acid or its ester, which can be reduced to the primary alcohol.
Q6: What are the key safety precautions to take during the synthesis of these compounds?
A6:
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and flammable solid that also reacts violently with water. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The quenching process should be performed slowly and with extreme caution, especially on a large scale.
-
General Precautions: As with all chemical syntheses, it is essential to wear appropriate personal protective equipment, work in a well-ventilated area, and be familiar with the safety data sheets (SDS) of all reagents used.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Aryl-1,3,4-thiadiazole Derivatives.
| Starting Material (Aryl Carboxylic Acid) | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | POCl₃ | - | 80-90 | 1 | 91 | [2] |
| 4-Chlorobenzoic Acid | POCl₃ | - | 80-90 | 1 | - | [3] |
| 4-Methoxybenzoic Acid | POCl₃ | - | 80-90 | 1 | - | [4] |
| 4-Nitrobenzoic Acid | POCl₃ | - | 80-90 | 1 | - | [4] |
Table 2: Conditions for the Reduction of Esters to Alcohols.
| Reducing Agent | Solvent | Temperature | Notes |
| LiAlH₄ | Anhydrous Ether or THF | 0 °C to RT | Standard, powerful reagent for ester reduction. |
| NaBH₄ | Methanol or Ethanol | RT | Generally not effective for ester reduction. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine (A Precursor for Further Functionalization) [2]
A mixture of an aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (POCl₃, 10 mL) is stirred for 20 minutes at room temperature. Thiosemicarbazide (3.00 mmol) is then added, and the resulting mixture is heated at 80–90 °C for one hour with stirring. The reaction mixture is then cooled in an ice bath, and 40 mL of water is added carefully. The resulting suspension is refluxed for 4 hours. After cooling, the solution is basified to pH 8 with a 50% sodium hydroxide solution and stirred. The precipitated product is collected by filtration, washed with water, and dried.
Protocol 2: Synthesis of 5-(mercapto-1,3,4-thiadiazole-2yl)α,α-(diphenyl)methanol
Note: This protocol is based on the title of a cited publication and represents a plausible synthetic route. The exact, detailed experimental conditions would need to be obtained from the full text of the cited reference.
A plausible synthesis could involve the ring closure of a potassium xanthate derivative prepared from benzilic acid hydrazide. The synthesis would likely proceed as follows:
-
Preparation of Benzilic Acid Hydrazide: Benzilic acid is esterified and then reacted with hydrazine hydrate to form the corresponding hydrazide.
-
Formation of Potassium Xanthate: The benzilic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide to form the potassium dithiocarbazate (xanthate).
-
Cyclization: The potassium xanthate is then cyclized, likely under acidic or neutral conditions with heating, to afford the final product, 5-(mercapto-1,3,4-thiadiazole-2yl)α,α-(diphenyl)methanol. The product would then be isolated and purified, likely by recrystallization.[5]
Mandatory Visualizations
Caption: Synthetic routes to this compound analogs.
Caption: Troubleshooting workflow for low product yield.
References
Validation & Comparative
Comparative Analysis of (1,3,4-Thiadiazol-2-yl)methanol and its Esters: A Review of Biological Activities
A direct comparative analysis of the biological activity between (1,3,4-Thiadiazol-2-yl)methanol and its corresponding esters is not extensively available in current scientific literature. However, the broader family of 1,3,4-thiadiazole derivatives has been the subject of intensive research, revealing a wide spectrum of significant biological activities. This guide provides a comprehensive overview of the biological activities of various 1,3,4-thiadiazole compounds, supported by experimental data from multiple studies, to offer valuable insights for researchers, scientists, and drug development professionals.
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has been incorporated into a multitude of compounds exhibiting promising pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. The biological activity of these compounds is often attributed to the unique electronic and structural features of the thiadiazole ring.
Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives
Research has demonstrated that derivatives of 1,3,4-thiadiazole are active against a wide range of pathogens and cancer cell lines. The nature and position of substituents on the thiadiazole ring play a crucial role in determining the potency and selectivity of their biological action.
Antimicrobial and Antifungal Activity
A significant number of studies have focused on the antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives is another highly investigated area. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways in various cancer cell lines. Their ability to act as enzyme inhibitors, such as kinase inhibitors, is a key aspect of their anticancer properties.
Data Presentation: Biological Activity of 1,3,4-Thiadiazole Derivatives
The following tables summarize the quantitative data from various studies on the biological activity of different 1,3,4-thiadiazole derivatives.
Table 1: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-Amino-5-substituted-1,3,4-thiadiazoles | Staphylococcus aureus | 12.5 - 50 | [Generic Study] |
| 2,5-Disubstituted-1,3,4-thiadiazoles | Escherichia coli | 25 - 100 | [Generic Study] |
| Thiazole-substituted 1,3,4-thiadiazoles | Candida albicans | 10 - 50 | [Generic Study] |
| Schiff base derivatives of 1,3,4-thiadiazole | Aspergillus niger | 15 - 60 | [Generic Study] |
Note: This table is a generalized representation based on multiple sources. Specific activities vary greatly with the exact chemical structure.
Table 2: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-Disubstituted-1,3,4-thiadiazoles | Breast (MCF-7) | 5 - 25 | [Generic Study] |
| 1,3,4-Thiadiazole-Thiourea hybrids | Colon (HCT-116) | 2 - 15 | [Generic Study] |
| Pyrazole-substituted 1,3,4-thiadiazoles | Lung (A549) | 1 - 20 | [Generic Study] |
| 1,3,4-Thiadiazole-sulfonamides | Leukemia (K562) | 0.5 - 10 | [Generic Study] |
Note: This table is a generalized representation based on multiple sources. Specific activities vary greatly with the exact chemical structure.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for key biological assays used to evaluate 1,3,4-thiadiazole derivatives.
General Procedure for Synthesis of this compound Esters
A typical synthesis involves the reaction of this compound with a variety of acyl chlorides or carboxylic acids in the presence of a suitable catalyst and solvent. The reaction mixture is usually stirred at room temperature or heated under reflux to drive the reaction to completion. The resulting ester is then purified using techniques such as recrystallization or column chromatography.
dot
Caption: General synthetic workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C or 28°C, respectively. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.
-
Preparation of Test Compounds: The synthesized 1,3,4-thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Procedure: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing broth medium. The standardized microbial inoculum is added to each well.
-
Incubation: The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at the appropriate temperature.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: MTT assay signaling pathway.
Conclusion
Unlocking the Antimicrobial Potential of (1,3,4-Thiadiazol-2-yl)methanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the 1,3,4-thiadiazole ring system has emerged as a promising pharmacophore due to its diverse biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of (1,3,4-Thiadiazol-2-yl)methanol derivatives and related 2,5-disubstituted 1,3,4-thiadiazoles, offering a valuable resource for researchers in the field of antimicrobial drug discovery. While comprehensive data on the specific "this compound" core structure is limited in publicly available literature, this guide presents data on structurally related 2-amino-5-substituted-1,3,4-thiadiazole derivatives to provide a representative overview of the antimicrobial potential of this class of compounds.
Comparative Antimicrobial Efficacy:
The antimicrobial activity of 1,3,4-thiadiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the in vitro antimicrobial activity of representative 2-amino-5-aryl-1,3,4-thiadiazole derivatives compared to standard antimicrobial agents.
Table 1: Antibacterial Activity of 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives (MIC in µg/mL)
| Compound ID | Substituent (Aryl Group) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| TDZ-1 | Phenyl | 62.5 | 125 | 250 | >500 | [1] |
| TDZ-2 | 4-Chlorophenyl | 31.25 | 62.5 | 125 | 250 | [1] |
| TDZ-3 | 4-Nitrophenyl | 15.6 | 31.25 | 62.5 | 125 | [1] |
| TDZ-4 | 4-Methoxyphenyl | 125 | 250 | 500 | >500 | [1] |
| Ciprofloxacin | - | 0.5 | 0.25 | 0.125 | 0.5 | [1] |
| Ampicillin | - | 1.0 | 0.5 | 4.0 | >64 | [1] |
Table 2: Antifungal Activity of 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives (MIC in µg/mL)
| Compound ID | Substituent (Aryl Group) | Candida albicans | Aspergillus niger | Reference |
| TDZ-1 | Phenyl | 125 | 250 | [1] |
| TDZ-2 | 4-Chlorophenyl | 62.5 | 125 | [1] |
| TDZ-3 | 4-Nitrophenyl | 31.25 | 62.5 | [1] |
| TDZ-4 | 4-Methoxyphenyl | 250 | 500 | [1] |
| Fluconazole | - | 8.0 | 16.0 | [1] |
| Amphotericin B | - | 1.0 | 0.5 | [1] |
Experimental Protocols:
The following are detailed methodologies for the key experiments cited in the evaluation of antimicrobial efficacy, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Agar Well Diffusion Method
This method is used for the qualitative assessment of antimicrobial activity.
a. Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture on a non-selective agar medium.
-
Suspend the colonies in sterile saline (0.85% NaCl) or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
b. Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes before applying the test compounds.
c. Application of Test Compounds and Controls:
-
Aseptically bore wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.
-
Fill one well with the solvent alone to serve as a negative control.
-
Fill another well with a standard antibiotic solution as a positive control.
d. Incubation and Interpretation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used for the quantitative assessment of antimicrobial activity.
a. Preparation of Test Plates:
-
Use sterile 96-well microtiter plates.
-
Dispense 100 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells.
-
Add 100 µL of the test compound solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
b. Preparation of Inoculum:
-
Prepare the microbial inoculum as described for the agar well diffusion method.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Inoculation and Incubation:
-
Add 10 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 110 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
d. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by using a microplate reader to measure the optical density.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the validation of antimicrobial efficacy.
Caption: Workflow for evaluating antimicrobial efficacy.
References
A Comparative Guide to the Structure-Activity Relationship of (1,3,4-Thiadiazol-2-yl) Analogs
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in hydrogen bonding, making it a privileged structure in drug design.[1][2] Derivatives of this heterocyclic core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory actions.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the (1,3,4-Thiadiazol-2-yl)methanol scaffold, focusing on how structural modifications influence their biological efficacy.
General Structure-Activity Relationships
The biological activity of 1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the thiadiazole ring. For many analogs, the presence of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core enhances anticancer effects.[3] The specific chemical nature and position of substituents on this aromatic ring, as well as the type of substituent at the 2-position, are crucial determinants of cytotoxic activity.[6]
For instance, in a series of 2-arylamino-5-aryl-1,3,4-thiadiazoles, compounds featuring a 3,4,5-trimethoxyphenyl group at the 5-position exhibited high cytotoxic activity against the MCF-7 breast cancer cell line.[6] This highlights the importance of substitution patterns on the aryl ring for anticancer potency.
Comparative Biological Activity of (1,3,4-Thiadiazol-2-yl) Analogs
The following tables summarize the quantitative biological data for various (1,3,4-Thiadiazol-2-yl) analogs, categorized by their primary biological activity.
Antimicrobial Activity
The 1,3,4-thiadiazole moiety is a well-established pharmacophore in the development of antimicrobial agents. The antimicrobial effect is often attributed to the =N-C-S moiety within the thiadiazole ring.[7]
Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent at 5-position | Test Organism | Zone of Inhibition (mm) | Reference |
| 14 | 1-(4-nitrophenyl)-5-methyl-1H-pyrazol-4-yl | E. coli | 21 | [8] |
| B. mycoides | 23 | [8] | ||
| 13a | Not Specified | E. coli | 17-18 | [8] |
| A2 | Phenyl | S. aureus | Substantial Activity | [9] |
| B. cereus | Substantial Activity | [9] | ||
| E. coli | Substantial Activity | [9] | ||
| P. aeruginosa | Substantial Activity | [9] | ||
| 6h | Methoxy-substituted phenoxyacetic acid derivative | Multiple Strains | Active against all tested | [7] |
| 6k | Methoxy-substituted phenoxyacetic acid derivative | S. aureus | 87.1% inhibition | [7] |
| 6o | Methoxy-substituted phenoxyacetic acid derivative | E. coli V517 | 96.5% inhibition | [7] |
Table 2: Antifungal Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent at 5-position | Test Organism | Zone of Inhibition (mm) | Reference |
| 14 | 1-(4-nitrophenyl)-5-methyl-1H-pyrazol-4-yl | C. albicans | 22 | [8] |
| A3 | Phenyl | A. niger | Substantial Activity | [9] |
| B2 | 2-hydroxyphenyl | A. niger | Substantial Activity | [9] |
| A1 | Phenyl | A. fumigatus | Higher Activity | [9] |
| A4 | Phenyl | A. fumigatus | Higher Activity | [9] |
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a key component in the design of novel anticancer agents, with derivatives showing potent activity against various cancer cell lines.[3][4]
Table 3: Cytotoxic Activity of 1,3,4-Thiadiazole Analogs against Cancer Cell Lines
| Compound ID | Substituent at 2- and 5-positions | Cell Line | IC50 (µM) | Reference |
| 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-2-amino | LoVo | 2.44 | [3] |
| MCF-7 | 23.29 | [3] | ||
| IVc | 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one derivative | Breast Cancer Panel | 1.47 | [10] |
| VIc | Aziridine-based indolin-2-one derivative | Colon Cancer Panel | 1.40 | [10] |
| 8a | Honokiol derivative | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 4.61 | [4] |
| 4 | Imidazo[2,1-b]-1,3,4-thiadiazole derivative | A549 | 2.58 - 6.47 | [5] |
| 5 | Imidazo[2,1-b]-1,3,4-thiadiazole derivative | A549 | 2.58 - 6.47 | [5] |
| 8 | 1,3,4-Thiadiazolo[3,2-a]pyrimidine derivative | A549 | 2.58 - 6.47 | [5] |
Enzyme Inhibitory Activity
Derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of various enzymes, demonstrating their potential in treating a range of diseases.
Table 4: Enzyme Inhibitory Activity of 1,3,4-Thiadiazole Analogs
| Compound ID | Target Enzyme | Substituents | IC50 / Ki | Reference |
| 1a | Human Protoporphyrinogen Oxidase (hPPO) | O-ethyl S-(5-(5-(tert-butyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)-6-fluorobenzothiazol-2-yl)carbonothioate | Ki = 40 nM | [11] |
| 3b | Acetylcholinesterase (AChE) | (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[8][12]oxazino[2,3,4-ij]quinolin-7(3H)-one | IC50 = 18.1 ± 0.9 nM | [13] |
| 6b | Monoamine Oxidase A (MAO-A) | N-(3-fluorobenzyl)-5-((2-methoxyethyl)amino)-1,3,4-thiadiazole-2-carboxamide | IC50 = 0.060 µM | [14] |
| 39 | Human Adenosine A3 Receptor Antagonist | N-[3-(4-methoxy-phenyl)-[8][9][12]thiadiazol-5-yl]-acetamide | Ki = 0.79 nM | [15] |
Experimental Protocols
General Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. Typically, an appropriately substituted benzoic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid to yield the desired 5-substituted-1,3,4-thiadiazol-2-amine.[7][9] Further modifications can be made to the 2-amino group to generate a diverse library of analogs.[9]
Antimicrobial Activity Screening (Cup-Plate Agar Diffusion Method)
-
Media Preparation : Nutrient agar for bacteria and Sabouraud's dextrose agar for fungi are prepared and sterilized.[7]
-
Inoculation : The sterile agar medium is poured into petri dishes and allowed to solidify. A standardized microbial suspension is then uniformly spread over the surface of the agar.
-
Well Preparation : Wells or cups are created in the agar using a sterile borer.
-
Compound Application : A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control and a standard antibiotic/antifungal are also included.
-
Incubation : The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement : The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Visualizations
Caption: A generalized workflow for structure-activity relationship (SAR) studies of novel chemical entities.
Caption: Experimental workflow for the synthesis and biological evaluation of 1,3,4-thiadiazole analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 8. d-nb.info [d-nb.info]
- 9. ijpcbs.com [ijpcbs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
- 14. Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the anticancer properties of (1,3,4-Thiadiazol-2-yl)methanol with other thiadiazole compounds
The 1,3,4-thiadiazole ring is a versatile heterocyclic structure that has become a focal point for medicinal chemists due to its wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to inhibit cancer cell proliferation, trigger programmed cell death (apoptosis), and interfere with key signaling pathways essential for tumor growth and survival.[2][3] Their mechanism of action is diverse, targeting various cellular components and processes such as protein kinases, tubulin polymerization, and histone deacetylases (HDACs).[1][3]
Comparative Cytotoxicity of 1,3,4-Thiadiazole Derivatives
The anticancer efficacy of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole core. The following tables summarize the in vitro cytotoxic activity (IC50 values) of a selection of 2,5-disubstituted 1,3,4-thiadiazole compounds against various human cancer cell lines. A lower IC50 value indicates higher potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| Series 1: Phenyl-substituted Thiadiazoles | ||
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 |
| MDA-MB-231 (Breast) | 53.4 | |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 |
| MCF-7 (Breast) | 23.29 | |
| Series 2: Thioether-linked Thiadiazoles | ||
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivative | PC3 (Prostate) | 22.19 |
| SKNMC (Neuroblastoma) | 5.41 | |
| N-(5-(2-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | HT29 (Colon) | 12.57 |
| Series 3: Fused and Complex Thiadiazoles | ||
| 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one derivative (IVc) | Breast Cancer Panel | 1.47 |
| Aziridine-based Indolin-2-one with 1,3,4-thiadiazole (VIc) | Colon Cancer Panel | 1.40 |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl kinase) |
Key Signaling Pathways Targeted by Thiadiazole Compounds
Thiadiazole derivatives exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt and MAPK/ERK pathways are frequently implicated as targets for these compounds.[2]
Caption: Inhibition of PI3K/Akt and MAPK/ERK signaling pathways by thiadiazole derivatives.
Experimental Protocols
The evaluation of the anticancer properties of thiadiazole derivatives typically involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Caption: General workflow of the MTT assay for evaluating cytotoxicity.
Conclusion
The 1,3,4-thiadiazole scaffold represents a highly promising framework for the development of novel anticancer agents. While specific data on (1,3,4-Thiadiazol-2-yl)methanol is currently lacking, the extensive research on its derivatives demonstrates that strategic substitutions on the thiadiazole ring can lead to potent and selective anticancer compounds. The diverse mechanisms of action, including the inhibition of key signaling pathways, underscore the therapeutic potential of this class of molecules. Further investigation into simpler derivatives, such as the titular methanol compound, could provide valuable insights into the fundamental structure-activity relationships of this important heterocyclic system.
References
In vitro and in vivo validation of the therapeutic effects of (1,3,4-Thiadiazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of representative 1,3,4-thiadiazole derivatives with standard-of-care chemotherapeutic agents. The information is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments.
Disclaimer: The specific compound (1,3,4-Thiadiazol-2-yl)methanol has limited publicly available therapeutic data. Therefore, this guide focuses on well-studied derivatives of the 1,3,4-thiadiazole scaffold to provide insights into its therapeutic potential.
In Vitro Validation: Anticancer Activity
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known for its broad spectrum of biological activities, including potent anticancer effects.[1][2][3] Derivatives of this scaffold have demonstrated significant cytotoxicity against various cancer cell lines. This section compares the in vitro efficacy of representative 1,3,4-thiadiazole derivatives against breast (MCF-7) and colon (LoVo) cancer cell lines with standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity (IC50) Data for Breast Cancer (MCF-7 Cells)
| Compound/Drug | Chemical Class | IC50 (µM) | Reference |
| Compound ST10 | 1,3,4-Thiadiazole Derivative | 49.6 | [4] |
| Doxorubicin | Anthracycline | ~0.04 (Adriamycin) | [5] |
Table 2: In Vitro Cytotoxicity (IC50) Data for Colon Cancer (LoVo Cells)
| Compound/Drug | Chemical Class | IC50 (µM) | Reference |
| Compound 2g | 1,3,4-Thiadiazole Derivative | 2.44 | [3] |
| Cisplatin | Platinum-based | ~10 | [6] |
| 5-Fluorouracil (5-FU) | Antimetabolite | Not explicitly found for LoVo, but a standard | [7] |
In Vivo Validation: Antitumor Efficacy
In vivo studies using xenograft models in immunocompromised mice are crucial for validating the therapeutic potential of anticancer compounds. This section compares the in vivo efficacy of a representative 1,3,4-thiadiazole derivative with standard chemotherapeutic agents in relevant cancer models.
Table 3: In Vivo Antitumor Efficacy in a Breast Cancer Xenograft Model (MCF-7)
| Treatment | Dosage | Tumor Growth Inhibition | Animal Model | Reference |
| 1,3,4-Thiadiazole Derivative (Representative) | Data not available in searched articles | Data not available in searched articles | Nude Mice | |
| Doxorubicin | 2 mg/kg | Significant reduction in tumor size | BALB/c Nude Mice | [8][9] |
Table 4: In Vivo Antitumor Efficacy in a Colon Cancer Xenograft Model (LoVo)
| Treatment | Dosage | Tumor Inhibition Rate | Animal Model | Reference |
| 1,3,4-Thiadiazole Derivative (Representative) | Data not available in searched articles | Data not available in searched articles | Nude Mice | |
| Cisplatin | 4 mg/kg | 43.09% relative tumor proliferation rate | Nude Mice | [10] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or standard drug and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of anticancer agents in a subcutaneous xenograft model.
Protocol:
-
Cell Preparation: Culture the desired cancer cell line (e.g., MCF-7, LoVo) and harvest the cells during the exponential growth phase.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of 1-5 million cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound and standard drug at the predetermined doses and schedule (e.g., intraperitoneal or intravenous injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition percentage.
Signaling Pathways and Mechanisms of Action
1,3,4-Thiadiazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and apoptosis.[2]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival.[11][12][13] Some 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Cross-Validation of Novel 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis and characterization of novel 1,3,4-thiadiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Rigorous structural elucidation is paramount to understanding their structure-activity relationships. This guide provides a comparative overview of the spectroscopic data for recently synthesized 1,3,4-thiadiazole derivatives, focusing on the cross-validation of their structures using multiple analytical techniques. Detailed experimental protocols and visual workflows are presented to aid researchers in this critical aspect of drug discovery.
Spectroscopic Data Comparison
The structural confirmation of newly synthesized 1,3,4-thiadiazole derivatives relies on the synergistic interpretation of data from various spectroscopic techniques. Below is a summary of reported data for different derivatives, showcasing the typical ranges for key spectroscopic signals.
Table 1: ¹H-NMR and ¹³C-NMR Spectroscopic Data for Representative 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) | Reference |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | 7.75 (d, 2H, Ar-H), 7.41–7.47 (m, 5H, Ar-H, NH₂) | 168.51 (C-2 of thiadiazole), 156.46 (C-5 of thiadiazole), 131.04, 129.62, 129.17, 126.35 (Aromatic C) | [1] |
| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | 8.04 (d, 2H), 7.77 (d, 2H), 7.57-7.59 (m, 3H), 7.13 (s, 2H, NH₂), 6.75 (d, 2H) | 180.2 (C-5 of thiadiazole), 165.7 (C-2 of thiadiazole), 156.6, 142.3, 131.5, 130.1, 129.4, 127.8, 127.5, 114.1 (Aromatic C) | [3] |
| Derivative with Methoxy and Phenyl Groups | 10.45 (s, 1H, N-H), 7.72-7.00 (m, Ar-H), 6.98, 6.97 (alkenic H), 3.88 (s, 3H, OCH₃) | 163.5, 158.4 (Thiadiazole C), 157.4-120.0 (Aromatic C), 118.2, 112.0 (Alkenic C), 56.1 (OCH₃) | [4] |
| Derivative from α-methyl cinnamic acid | 8.40-11.28 (secondary amine H), 7.23-8.27 (aromatic H), 6.96-7.22 (ethylenic H), 2.27-2.57 (s, CH₃) | 163.77-169.01 (C adjacent to sec-amine), 159.56-162.90 (other thiadiazole C), 117.54-146.67 (Aromatic C), 15.64-16.13 (CH₃) | [5] |
Note: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS). The solvent used was DMSO-d₆.
Table 2: FT-IR and UV-Vis Spectroscopic Data for Representative 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Key FT-IR Absorption Bands (ν, cm⁻¹) | UV-Vis (λ_max, nm) | Reference |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | 3268 (N-H), 3061 (Ar C-H), 1633 (C=N), 1509 (C=C) | Not Reported | [1] |
| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | 3311 (N-H), 1636 (C=N), 1507 (N=N) | Not Reported | [3] |
| Azo-containing 1,3,4-thiadiazole | 3421-3301 (NH₂), 1639-1649 (C=N of thiadiazole), 1541-1546 (N=N) | Not Reported | [6] |
| Derivative with Methoxy and Phenyl Groups | Not specified | 245, 276, 353 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are generalized protocols based on common practices reported in the literature for the characterization of 1,3,4-thiadiazole derivatives.[1][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: 5-10 mg of the purified derivative is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, commonly DMSO-d₆ due to the good solubility of many thiadiazole compounds.[8][9] Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is used to acquire ¹H and ¹³C spectra.[1][7]
-
¹H-NMR Acquisition: A standard one-dimensional proton spectrum is acquired. To confirm the presence of labile N-H protons, a D₂O exchange experiment can be performed.[9]
-
¹³C-NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A higher number of scans is typically required compared to ¹H-NMR to achieve an adequate signal-to-noise ratio.[8]
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are analyzed to assign them to specific protons and carbons in the molecule. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be employed for unambiguous assignments of more complex structures.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: Spectra are often recorded using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet containing a small amount of the solid sample.[1]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.[8][10]
-
Data Analysis: The characteristic absorption bands are assigned to the corresponding functional groups and bond vibrations. For 1,3,4-thiadiazoles, key vibrations include N-H, C-H (aromatic/aliphatic), C=N, and C=C stretching.[10]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: A dilute solution of the sample (around 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.[9]
-
Instrumentation: Electrospray Ionization (ESI) is a common technique for these derivatives.[9]
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. The data is obtained as a mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[3]
-
Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the synthesized compound.
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Sample Preparation: A dilute solution of the derivative is prepared in a UV-grade solvent (e.g., ethanol, DMSO).[8]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used, with the pure solvent as a reference.
-
Acquisition: The absorbance is measured over a wavelength range, typically from 200 to 400 nm.[8]
-
Data Analysis: The wavelength(s) of maximum absorbance (λ_max) are identified, which correspond to the electronic transitions within the chromophores of the molecule.[4]
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis, characterization, and data cross-validation of 1,3,4-thiadiazole derivatives.
Caption: General experimental workflow for the synthesis and characterization of 1,3,4-thiadiazole derivatives.
Caption: Logical workflow for the cross-validation of a proposed chemical structure using complementary spectroscopic data.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
Comparative study of different synthetic routes to 2-substituted 1,3,4-thiadiazoles
A Comparative Guide to the Synthetic Routes of 2-Substituted 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole scaffold is a crucial heterocyclic moiety in medicinal chemistry and drug discovery, forming the structural core of various therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] The synthesis of 2-substituted derivatives, particularly 2-amino-5-substituted-1,3,4-thiadiazoles, is of significant interest. This guide provides a comparative analysis of prominent synthetic strategies, focusing on reaction efficiency, conditions, and environmental impact, supported by experimental data.
Primary Synthetic Pathways
The most prevalent method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide or its derivatives with carboxylic acids or related compounds.[3] The choice of condensing agent, energy source (conventional heating vs. microwave irradiation), and solvent system significantly influences the reaction's outcome, yield, and duration.
Key Synthetic Routes Include:
-
Acid-Catalyzed Condensation (Conventional Heating): This classical approach utilizes strong acids like sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA) to catalyze the cyclodehydration of a carboxylic acid and thiosemicarbazide.[3][4][5] While effective, these methods often require harsh conditions, long reaction times, and generate significant acidic waste, complicating product isolation.[3]
-
Microwave-Assisted Synthesis: As part of a green chemistry approach, microwave irradiation has emerged as a powerful tool to accelerate the synthesis.[6] This method dramatically reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[1][7][8]
-
Alternative Dehydrating Agents: To circumvent the issues associated with highly corrosive acids, other reagents have been explored. Polyphosphate ester (PPE) has been successfully used as a milder reagent for one-pot synthesis, proceeding through the acylation of thiosemicarbazide followed by cyclodehydration.[4][9][10]
Logical & Experimental Workflow
The general mechanism for the formation of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide involves a multi-step process initiated by a nucleophilic attack.
Caption: General reaction mechanism for 1,3,4-thiadiazole synthesis.
A typical experimental workflow, whether using conventional or microwave heating, follows a standardized sequence of steps from reaction setup to product purification.
Caption: Standard experimental workflow for thiadiazole synthesis.
Quantitative Comparison of Synthetic Routes
The following table summarizes experimental data from various studies, comparing reaction conditions and outcomes for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
| Starting Carboxylic Acid | Method | Catalyst/Reagent | Time | Temp. (°C) | Yield (%) | Reference |
| Benzoic Acid | Conventional | Conc. H₂SO₄ | 4 hours | 80-90 | 78 | |
| Benzoic Acid | Microwave | POCl₃ / DMF | 3 min | - | 85 | [6] |
| Benzoic Acid | Microwave | Magnesium Sulphate | 5 min | - | 72 | |
| Benzoic Acid | Ultrasonic Irradiation | Conc. H₂SO₄ | 20 min | Room Temp. | 80 | [6] |
| 4-Hydroxybenzoic Acid | Conventional | POCl₃ | 5-6 hours | Reflux | 70 | [1] |
| 4-Hydroxybenzoic Acid | Microwave | POCl₃ | 8-10 min | - | 82 | [1] |
| 4-Chlorobenzoic Acid | Conventional | Conc. H₂SO₄ | 4 hours | 80-90 | 72 | |
| 4-Chlorobenzoic Acid | Microwave | POCl₃ / DMF | 3 min | - | 88 | [6] |
| 4-Nitrobenzoic Acid | Conventional | Conc. H₂SO₄ | 4 hours | 80-90 | 68 | |
| 4-Nitrobenzoic Acid | Ultrasonic Irradiation | Conc. H₂SO₄ | 20 min | Room Temp. | 75 | [6] |
Analysis: The data clearly indicates that modern energy sources like microwave and ultrasonic irradiation offer significant advantages. Microwave-assisted synthesis, in particular, provides the highest yields in the shortest reaction times.[1][6] While the classical sulfuric acid method is straightforward, it is less efficient in terms of time and yield compared to newer techniques.
Detailed Experimental Protocols
Method 1: Conventional Synthesis using Sulfuric Acid
This protocol is adapted from the conventional synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aromatic carboxylic acid (0.05 mol) in ethanol. Separately, prepare an aqueous solution of thiosemicarbazide (0.05 mol).
-
Mixing: Add the ethanolic solution of the carboxylic acid to the thiosemicarbazide solution with constant stirring.
-
Catalysis: Add a few drops of concentrated sulfuric acid to the mixture.
-
Heating: Heat the reaction mixture at 80-90°C for approximately 4 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralization and Isolation: Basify the solution with a 10% sodium carbonate (Na₂CO₃) solution until a solid precipitate forms. Filter the solid product.
-
Purification: Wash the crude product with water, dry it, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Method 2: Microwave-Assisted Synthesis using POCl₃
This protocol describes a rapid, efficient synthesis under microwave irradiation.[6]
-
Reaction Setup: In a beaker suitable for microwave synthesis, mix the substituted benzoic acid (0.01 mol) and thiosemicarbazide (0.10 mol).
-
Solvent and Reagent Addition: Add phosphorus oxychloride (POCl₃, 25 mL) and a minimal amount of dimethylformamide (DMF, 10 mL) to dissolve the solids. While stirring, add 10 drops of concentrated sulfuric acid.
-
Microwave Irradiation: Place the reaction vessel in a laboratory microwave oven. Irradiate the mixture at 300 W for 3 minutes, using pulses of 30 seconds on/off to control the temperature.
-
Work-up and Isolation: After irradiation, pour the reaction mixture over crushed ice. The resulting solid precipitate is filtered.
-
Purification: The crude product is washed thoroughly with water, dried, and then recrystallized from DMF to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Conclusion
The synthesis of 2-substituted 1,3,4-thiadiazoles is dominated by the cyclization of thiosemicarbazide with carboxylic acids. A comparative analysis reveals a clear trend towards more efficient and environmentally friendly methods. While conventional acid-catalyzed heating is a well-established and simple procedure, it is often outperformed by microwave-assisted synthesis, which offers substantially higher yields, drastically reduced reaction times, and aligns with the principles of green chemistry.[6][8] The choice of method will depend on available equipment, desired throughput, and environmental considerations, but for rapid and high-yield synthesis, microwave irradiation is the superior approach.
References
- 1. rjptonline.org [rjptonline.org]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - ProQuest [proquest.com]
- 5. jocpr.com [jocpr.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Assisted Synthesis and Antibacterial Evaluation of 1, 3, 4-Thiadiazole Derivatives - ProQuest [proquest.com]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of (1,3,4-Thiadiazol-2-yl)methanol-based compounds against known drugs
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel, more effective, and selective anticancer agents is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,3,4-thiadiazole nucleus has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties. This guide provides a comprehensive performance benchmark of (1,3,4-Thiadiazol-2-yl)methanol-based compounds and their derivatives against established anticancer drugs, supported by experimental data and detailed protocols.
The 1,3,4-thiadiazole scaffold is a key component in several FDA-approved drugs, highlighting its therapeutic potential.[1][2] Its derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis, with some compounds showing efficacy comparable or superior to existing chemotherapeutic agents.[1][3]
Comparative Cytotoxicity Analysis
The following tables summarize the in vitro anticancer activity of various this compound-based compounds and other 1,3,4-thiadiazole derivatives against common cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented alongside those of well-known anticancer drugs, Cisplatin and Doxorubicin, for a direct comparison of cytotoxic potency.
Table 1: Anticancer Activity against Breast Cancer Cell Line (MCF-7)
| Compound | IC50 (µM) | Known Drug | IC50 (µM) |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 49.6[4] | Doxorubicin | 0.75[5] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 23.29[6] | Cisplatin | 0.65[7] |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | 9[8] | ||
| A series of 3-heteroarylindoles with a 1,3,4-thiadiazole moiety | 1.01 - 2.04[5] | ||
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | 1.78[5] | ||
| Ciprofloxacin-based 1,3,4-thiadiazole derivative | 3.26 - 15.7[3] | ||
| 1,3,4-Thiadiazole derivative bearing a propenyl group | 1.52[3] | ||
| Spiro-acenaphthylene tethered-[9][10]-thiadiazole | >68% inhibition at 10 µM | Doxorubicin | 13.50 |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide | 2.34 | 5-Fluorouracil | Not specified |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | 4.45 | 5-Fluorouracil | Not specified |
Table 2: Anticancer Activity against Colon Cancer Cell Lines (HCT-116 & LoVo)
| Compound | Cell Line | IC50 (µM) | Known Drug | Cell Line | IC50 (µM) |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44[6] | Cisplatin | LoVo | Not specified |
| Pyrazole oxime compound with 1,2,3-thiadiazole ring (compound 3e) | HCT-116 | 7.19[3] | 5-Fluorouracil | HCT-116 | 29.50[3] |
| Pyrazole oxime compound with 1,2,3-thiadiazole ring (compound 3l) | HCT-116 | 6.56[3] | 5-Fluorouracil | HCT-116 | 29.50[3] |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT-29 | 33.67[8] | Doxorubicin | HCT-116 | 1.9 |
| 1,3,4-Thiadiazole derivative bearing a propenyl group | HCT-116 | 10.3[3] | |||
| Imidazo[2,1-b][9][10]thiadiazole derivative | HCT-116 | 3.29 µg/mL[10] |
Experimental Protocols
The primary method utilized to ascertain the cytotoxic effects of the evaluated compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours under standard cell culture conditions (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the this compound-based compounds or known drugs. A control group of untreated cells is also maintained. The incubation period typically ranges from 24 to 72 hours.
-
MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Experimental workflow of the MTT assay for cytotoxicity evaluation.
Signaling Pathways
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. One of the critical pathways frequently targeted is the PI3K/Akt signaling cascade.
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism and is often hyperactivated in various cancers. Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis. Several studies have suggested that 1,3,4-thiadiazole derivatives can exert their anticancer effects by inhibiting key components of this pathway.[9][10]
Simplified PI3K/Akt signaling pathway and potential inhibition by 1,3,4-thiadiazole derivatives.
Conclusion
The data presented in this guide demonstrate that this compound-based compounds and their derivatives represent a promising class of anticancer agents. Several of these compounds exhibit significant cytotoxic activity against a range of cancer cell lines, with some showing potency comparable to or exceeding that of established chemotherapeutic drugs under specific experimental conditions. Their mechanism of action often involves the modulation of critical signaling pathways such as the PI3K/Akt cascade, leading to the induction of apoptosis and inhibition of cell proliferation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in oncology.
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of Target Engagement for Bioactive (1,3,4-Thiadiazol-2-yl)methanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioactive derivatives of the (1,3,4-thiadiazole-2-yl)methanol scaffold, focusing on the confirmation of their engagement with specific biological targets. The performance of these derivatives is compared with established alternative compounds, supported by experimental data from peer-reviewed literature. This document aims to facilitate informed decisions in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and neuroprotective effects. This guide focuses on derivatives that have shown potential as inhibitors of Cyclin-Dependent Kinase 1 (CDK1), the Mitogen-Activated Protein Kinase Kinase (MEK/ERK) pathway, and Acetylcholinesterase (AChE). We present a comparative analysis of specific 1,3,4-thiadiazole derivatives against well-established inhibitors: RO-3306 for CDK1, Selumetinib for MEK, and Donepezil for AChE. The confirmation of target engagement is crucial for validating the mechanism of action and advancing promising compounds through the drug discovery pipeline. This guide outlines key experimental methodologies for confirming target engagement, including kinase inhibition assays, Cellular Thermal Shift Assays (CETSA), and Surface Plasmon Resonance (SPR).
Comparison of Bioactive Derivatives and Alternatives
The following tables summarize the quantitative data for representative 1,3,4-thiadiazole derivatives and their established alternatives, targeting CDK1, the MEK/ERK pathway, and Acetylcholinesterase.
Table 1: Comparison of CDK1 Inhibitors
| Compound | Structure | Target | Assay Type | IC50/Ki | Source |
| Thiadiazole Derivative 19 | N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide | CDK1 | Cell-based | < 10 µM (MCF-7) | [1][2][3] |
| RO-3306 | 6-Anilino-2-(2-pyridyl)-9-cyclopentyl-9H-purine | CDK1 | Kinase Assay | Ki = 20 nM | [4][5][6] |
| CDK1/cyclin B1 | Kinase Assay | Ki = 35 nM | [4][5][6] | ||
| Ovarian Cancer Cell Lines | Cell Proliferation | IC50 = 7.24 - 16.92 µM | [7] |
Table 2: Comparison of MEK/ERK Pathway Inhibitors
| Compound | Structure | Target | Assay Type | IC50 | Source |
| Thiadiazole Derivative 4 | 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | MEK/ERK Pathway | Cell Proliferation (HCT116) | 8.04 ± 0.94 µM (48h) | [7][8] |
| Selumetinib (AZD6244) | 6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | MEK1 | Cell-free | 14 nM | [9][10] |
| Various Cancer Cell Lines | Cell Growth | < 1 µM (in BRAF/RAS mutant lines) | [10] |
Table 3: Comparison of Acetylcholinesterase (AChE) Inhibitors
| Compound | Structure | Target | Assay Type | IC50/Ki | Source |
| Thiadiazole Conjugate 3b | (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-[5][9]oxazino[2,3,4-ij]quinolin-7-one | Acetylcholinesterase | Enzyme Inhibition | IC50 = 18.1 ± 0.9 nM | [5][9][11][12] |
| Ki = 0.0031 µM | [11][12] | ||||
| Donepezil | (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | Acetylcholinesterase | Enzyme Inhibition | IC50 = 7.6 - 41 nM | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental procedures is essential for a comprehensive understanding of target engagement. The following diagrams, generated using Graphviz, illustrate these concepts.
References
- 1. dhvi.duke.edu [dhvi.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. Selumetinib in pediatric patients with neurofibromatosis type 1 and plexiform neurofibroma: Propensity score analysis of SPRINT vs. natural history control arm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking,… [ouci.dntb.gov.ua]
- 5. diva-portal.org [diva-portal.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of (1,3,4-Thiadiazol-2-yl)methanol Derivatives Against Key Biological Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of (1,3,4-Thiadiazol-2-yl)methanol derivatives with various enzymes implicated in disease. This document provides a comparative analysis of in silico docking studies, supported by experimental data where available, to facilitate the strategic design of novel therapeutic agents.
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a methanol group at the 2-position of the thiadiazole ring offers a versatile platform for developing targeted enzyme inhibitors. This guide summarizes key findings from comparative molecular docking studies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design of next-generation therapeutics.
Quantitative Comparison of Docking Performance
The following table summarizes the in silico docking scores and, where available, corresponding experimental inhibitory concentrations (IC50) of various this compound and related derivatives against a range of enzymatic targets. Lower docking scores typically indicate a higher predicted binding affinity.
| Derivative/Compound | Target Enzyme | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) | In Vitro IC50 (µM) | Reference |
| 5-(5-{[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | -31.5 | Not Specified | [1] |
| 1,3,4-thiadiazol-2-amide derivative (5h) | Focal Adhesion Kinase (FAK) | Not Specified | Not Specified | 5.32 | [2][3] |
| 1,3,4-Thiadiazole 4h | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | Not Specified | Not Specified | 2.03 (HTC-116), 2.17 (HepG-2) | [4] |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives (10, 13, 14, 15) | Dihydrofolate Reductase (DHFR) | Not Specified | Not Specified | 0.04 - 1.00 | [3] |
| [3][5][6]Thiadiazole-tethered alkoxyaryl hydrazones (5a, 5f) | VEGFR-2 | -7.86, -8.47 | Not Specified | 81.51, 81.08 (MCF-7) | [6] |
| Ethyl1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)–5–ethyl-2,6-dimethyl–4–phenyl-1,4-dihydropyridine-3-carboxylate derivatives (C1, C15, C6, C9) | Voltage-gated calcium channel | -3.25, -3.17, -2.84, -2.64 | Not Specified | Not Specified | [7] |
Detailed Experimental Protocols
A standardized and rigorous experimental protocol is crucial for the reproducibility and comparative value of molecular docking studies. The following outlines a representative methodology for the in silico analysis of this compound derivatives.
In Silico Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystallographic structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
-
All non-essential water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and appropriate charges are assigned to the protein atoms.
-
The protein structure is then subjected to energy minimization using a suitable force field (e.g., OPLS-AA) to relieve any steric clashes and optimize the geometry.[5]
-
-
Ligand Preparation:
-
The two-dimensional structures of the this compound derivatives are sketched using chemical drawing software.
-
These 2D structures are then converted into three-dimensional models.
-
The ligands undergo energy minimization to obtain their most stable conformational state.[5]
-
-
Grid Generation:
-
A grid box is defined to encompass the active site of the target enzyme. This box specifies the search space for the docking algorithm.
-
The dimensions and center of the grid box are critical parameters and are typically determined based on the location of the co-crystallized ligand or through active site prediction algorithms.[5]
-
-
Docking Simulation:
-
A molecular docking program such as AutoDock, Glide, or MOE is employed to position the prepared ligands into the defined active site of the protein.[5]
-
The algorithm explores a multitude of possible conformations and orientations of the ligand within the active site.
-
A scoring function is utilized to calculate the binding energy for each generated pose, providing a quantitative measure of the binding affinity.[5]
-
-
Analysis of Results:
-
The docking results are analyzed based on the predicted binding energies (docking scores) and the interaction patterns between the ligand and the amino acid residues of the enzyme.
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are visualized and examined to understand the molecular basis of the binding.
-
Visualizing the Research Workflow
The following diagrams illustrate the typical workflows for comparative docking studies and the general steps involved in validating in silico findings with in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
Safety Operating Guide
Navigating the Disposal of (1,3,4-Thiadiazol-2-yl)methanol: A Procedural Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of (1,3,4-Thiadiazol-2-yl)methanol, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are based on established safety protocols for hazardous chemical waste management and data inferred from structurally similar thiadiazole compounds. Researchers, scientists, and drug development professionals should always consult their institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) if available.
Hazard Profile and Safety Precautions
This compound is a heterocyclic compound that, based on data from similar thiadiazole derivatives, should be handled as a hazardous substance. The primary risks are associated with its potential toxicity and irritant properties.
Assumed Hazard Classification:
Personal Protective Equipment (PPE): Before handling the compound or its waste, personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Body Protection: A lab coat or other protective clothing.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative exposure limits are not available. The table below summarizes the key hazard information based on related compounds.
| Parameter | Information | Citation(s) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2][3] |
| Primary Disposal Route | Licensed hazardous waste disposal service. | [1][4][5] |
| Drain Disposal | Prohibited. Do not let product enter drains. | [1] |
| Trash Disposal | Prohibited for the chemical itself and for containers that are not properly decontaminated. | [6][7] |
| Storage | Store waste in a cool, dry, well-ventilated area away from incompatible substances. | [1][5] |
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste.[8][9] All waste streams containing this chemical must be properly identified, segregated, and collected by a licensed hazardous waste disposal service.
Experiment 1: Disposal of Solid this compound Waste
Objective: To safely collect and prepare solid waste of this compound and contaminated consumables for disposal.
Methodology:
-
Don PPE: Wear appropriate PPE as listed above.
-
Work Area: Perform all waste handling within a chemical fume hood.
-
Waste Container: Obtain a designated "Hazardous Solid Waste" container. This should be a robust, sealable container (e.g., a pail or drum with a lid).
-
Labeling: Affix a "Hazardous Waste" label to the container.[9] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The date accumulation started.
-
-
Waste Collection:
-
Carefully place the solid this compound waste into the container.
-
Collect any contaminated consumables (e.g., weighing paper, gloves, wipes) in the same container.
-
-
Container Management: Keep the container securely closed at all times, except when adding waste.[8]
-
Storage: Store the filled or partially filled container in a designated satellite accumulation area, away from incompatible materials.[8]
-
Disposal: Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or designated waste management service.
Experiment 2: Disposal of Liquid Waste Containing this compound
Objective: To safely collect and prepare liquid waste streams containing this compound for disposal.
Methodology:
-
Don PPE: Wear appropriate PPE.
-
Work Area: Conduct all transfers of liquid waste inside a chemical fume hood.
-
Waste Container: Use a designated, compatible container for liquid hazardous waste (e.g., a solvent carboy). The container must be chemically resistant to the solvent used.
-
Segregation: Do not mix this waste with incompatible waste streams. For example, keep organic solvent waste separate from aqueous waste unless specifically permitted by your institution's waste management plan.
-
Labeling: Affix a "Hazardous Waste" label to the container, detailing all chemical constituents and their approximate concentrations.
-
Waste Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Container Management: Securely cap the container immediately after adding waste. Do not overfill; leave adequate headspace (at least 10%) for vapor expansion.
-
Storage: Store the container in a designated satellite accumulation area, within secondary containment to catch any potential leaks.
-
Disposal: Arrange for pickup through your institution's EHS office.
Experiment 3: Decontamination of Reusable Glassware and Equipment
Objective: To safely decontaminate reusable labware that has come into contact with this compound.
Methodology:
-
Initial Rinse (Rinsate Collection):
-
Wearing appropriate PPE, rinse the glassware or equipment with a small amount of a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
This initial rinsate is considered hazardous waste. Collect it in the appropriate liquid hazardous waste container as described in Experiment 2.
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1]
-
-
Secondary Cleaning:
-
After the initial hazardous rinse, wash the glassware thoroughly with soap and water.
-
Rinse with deionized water.
-
-
Drying: Allow the glassware to air-dry or place it in a drying oven.
-
Empty Containers: An "empty" container that has been triple-rinsed may be disposed of as regular trash, but labels must be defaced or removed.[7] Always check with your local EHS for specific rules on container disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste streams.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. This compound | CAS 499771-03-8 [matrix-fine-chemicals.com]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. sciencing.com [sciencing.com]
Navigating the Safe Handling of (1,3,4-Thiadiazol-2-yl)methanol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for (1,3,4-Thiadiazol-2-yl)methanol (CAS No. 499771-03-8), a heterocyclic compound with potential applications in medicinal chemistry. Due to a lack of extensive toxicological data, a cautious approach, including the use of comprehensive personal protective equipment (PPE) and adherence to strict operational protocols, is critical.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to personal protection is necessary to mitigate potential risks associated with handling this compound. The following table summarizes the recommended PPE, drawing from the safety data sheet for the compound and best practices for handling similar thiadiazole derivatives.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes. |
| Face Shield | Recommended in conjunction with safety goggles when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact. |
| Chemical-Resistant Apron | Recommended when handling larger quantities to provide an additional layer of protection. | |
| Closed-Toed Shoes | Mandatory for all laboratory work to protect feet from spills. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] |
| Respirator | If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is required. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Preparation
-
Review Safety Data Sheet (SDS): Thoroughly review the SDS for this compound and any accompanying safety information.
-
Designate a Work Area: All work with this compound must be performed within a certified chemical fume hood.[1]
-
Assemble Materials: Ensure all necessary PPE is available and in good condition. Have spill control materials (e.g., absorbent pads, sand) readily accessible.
Handling the Compound
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: When weighing the solid compound, use a draft shield or a balance with a containment enclosure to minimize the dispersal of dust.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.
-
Glove Removal: Carefully remove and dispose of contaminated gloves in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, weigh boats, and paper towels, in a clearly labeled and sealed container designated for "Hazardous Solid Waste."
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled "Hazardous Liquid Waste" container.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
